molecular formula C13H25BrO2 B3100045 tert-Butyl 9-bromononanoate CAS No. 135982-11-5

tert-Butyl 9-bromononanoate

Cat. No.: B3100045
CAS No.: 135982-11-5
M. Wt: 293.24 g/mol
InChI Key: HRLVMKFWHUUVAP-UHFFFAOYSA-N
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Description

Tert-Butyl 9-bromononanoate is a useful research compound. Its molecular formula is C13H25BrO2 and its molecular weight is 293.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 9-bromononanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 9-bromononanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 9-bromononanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BrO2/c1-13(2,3)16-12(15)10-8-6-4-5-7-9-11-14/h4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLVMKFWHUUVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Solubility of tert-Butyl 9-bromononanoate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl 9-bromononanoate, a critical bifunctional linker used extensively in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs) and other specialized chemical probes. In the absence of extensive published solubility data, this document establishes a theoretical framework for predicting its solubility based on molecular structure analysis. More importantly, it provides a robust, field-tested experimental protocol for systematically determining its solubility in a range of common laboratory solvents. This guide is intended for researchers, chemists, and drug development professionals who require precise solubility data to ensure reaction reproducibility, optimize purification processes, and streamline formulation development.

Introduction: The Significance of a Bifunctional Linker

Tert-butyl 9-bromononanoate (C₁₃H₂₅BrO₂) is a hetero-bifunctional molecule featuring a terminal alkyl bromide and a sterically hindered tert-butyl ester. The nine-carbon aliphatic chain imparts significant lipophilicity and conformational flexibility, making it an ideal linker for connecting distinct molecular entities in drug discovery and materials science.[1] Its utility in PROTACs, for example, involves linking a ligand for a target protein to a ligand for an E3 ubiquitin ligase, underscoring the necessity of understanding its behavior in various chemical environments.

Solubility is a fundamental physical property that dictates the success of chemical processes. For tert-butyl 9-bromononanoate, accurate solubility data is paramount for:

  • Reaction Kinetics: Ensuring the linker is fully dissolved in the reaction medium is critical for achieving optimal reaction rates and yields.

  • Purification: Selecting appropriate solvents for chromatography or crystallization depends entirely on differential solubility.

  • Formulation & Dosing: In biological applications, understanding solubility is the first step toward creating stable and deliverable formulations.

This guide provides the theoretical and practical tools necessary to generate this critical data.

Physicochemical Properties & Theoretical Solubility Profile

To understand the solubility of tert-butyl 9-bromononanoate, we must first analyze its molecular structure, which is characterized by three key regions:

  • The C9 Alkyl Chain: This long, non-polar hydrocarbon chain is the dominant feature of the molecule, making it inherently hydrophobic.[2][3]

  • The Terminal Bromide: The bromine atom adds a degree of polarity and a potential site for intermolecular interactions, but its contribution is modest compared to the long alkyl chain.

  • The tert-Butyl Ester: The ester group provides a polar region capable of dipole-dipole interactions and acting as a hydrogen bond acceptor. However, the bulky tert-butyl group provides significant steric hindrance, limiting the accessibility of the carbonyl oxygen for solvation.

Based on the principle of "like dissolves like," we can predict a solubility profile that favors non-polar and moderately polar aprotic solvents.[4] The long alkyl chain will drive solubility in hydrocarbons and chlorinated solvents, while the ester group will allow for miscibility with ethers, ketones, and other esters. Conversely, its large non-polar character predicts extremely low solubility in highly polar protic solvents like water.[2]

Table 1: Key Physicochemical Properties of tert-Butyl 9-bromononanoate and Related Compounds

Propertytert-Butyl 9-bromononanoatetert-Butyl 8-bromooctanoatetert-Butyl Acetate
CAS Number 135982-11-5[5]140060-63-7540-88-5
Molecular Formula C₁₃H₂₅BrO₂[5]C₁₂H₂₃BrO₂[6]C₆H₁₂O₂[7]
Molecular Weight 293.24 g/mol [5]279.21 g/mol [6]116.16 g/mol [7]
Predicted LogP ~4.5 - 5.5~3.9[6]1.76[7]
Predicted Water Solubility Very LowVery LowPoor / Insoluble[7]
Predicted Organic Solubility High in non-polar solventsHigh in non-polar solventsMiscible with common organic solvents[7]

Note: Predicted values are based on structural analysis and data from similar compounds.

A Validated Protocol for Experimental Solubility Determination

To generate reliable and reproducible solubility data, a systematic approach is required. The isothermal shake-flask method is a gold-standard technique, recognized by regulatory bodies like the OECD, for determining the solubility of compounds in various solvents.[8][9]

Experimental Workflow

The protocol is designed as a self-validating system, ensuring that true equilibrium is reached and accurately measured. The overall workflow involves equilibrating an excess of the solute in the solvent of interest, separating the saturated solution from the undissolved solid, and quantifying the concentration of the dissolved solute using a suitable analytical technique.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration cluster_analysis Phase 3: Analysis Solvent Solvent Selection (Diverse Polarity) Addition Add Excess Solute to Solvent Solvent->Addition Solute Solute Preparation (tert-Butyl 9-bromononanoate, >98% purity) Solute->Addition Vials Vial Preparation (Scintillation Vials) Vials->Addition Equilibrate Equilibration (25°C, 48h, Constant Agitation) Addition->Equilibrate Filter Phase Separation (0.22 µm PTFE Syringe Filter) Equilibrate->Filter Dilute Serial Dilution & Standard Curve Prep Filter->Dilute Quantify Quantification (GC-FID or HPLC-RID) Dilute->Quantify Result Data Analysis (mg/mL & mol/L) Quantify->Result G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions Structure Molecular Structure (Alkyl Chain, Ester, Bromide) Solubility Solubility Structure->Solubility Purity Purity Purity->Solubility Polarity Polarity ('Like dissolves like') Polarity->Solubility H_Bond H-Bonding Capacity H_Bond->Solubility Temp Temperature Temp->Solubility Pressure Pressure (Minor effect) Pressure->Solubility

Sources

Unlocking New Frontiers: A Technical Guide to the Potential Research Applications of tert-Butyl 9-bromononanoate

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

In the landscape of chemical synthesis and materials science, the exploration of novel bifunctional molecules is a cornerstone of innovation. This guide introduces tert-Butyl 9-bromononanoate, a molecule poised at the intersection of polymer chemistry, surface science, and drug delivery. Its unique structure, featuring a long aliphatic chain, a terminal bromine atom, and a sterically hindered tert-butyl ester, offers a versatile platform for pioneering research. This document serves as an in-depth technical exploration of its untapped potential, providing not just a roadmap but the fundamental scientific rationale for its application in creating next-generation materials and therapeutics.

Core Molecular Attributes and Synthetic Versatility

Tert-Butyl 9-bromononanoate, with the chemical formula C13H25BrO2 and a molecular weight of 293.24 g/mol , is a long-chain alkyl halide with a terminal ester group.[1] The key to its utility lies in its bifunctionality: the terminal bromine atom serves as a reactive handle for nucleophilic substitution and as an initiator for controlled radical polymerization, while the tert-butyl ester group provides a cleavable linkage, allowing for post-synthesis modification of the molecule's polarity and functionality.

PropertyValueReference
Molecular FormulaC13H25BrO2[1]
Molecular Weight293.24 g/mol [1]
IUPAC Nametert-butyl 9-bromononanoate[1]

Section 1: Advanced Polymer Architectures via Atom Transfer Radical Polymerization (ATRP)

The terminal alkyl bromide functionality of tert-Butyl 9-bromononanoate makes it an excellent candidate as an initiator for Atom Transfer Radical Polymerization (ATRP).[2] ATRP is a powerful technique for synthesizing well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures.[3]

Synthesis of Novel Block Copolymers

The long non-polar alkyl chain of tert-Butyl 9-bromononanoate can be exploited to create amphiphilic block copolymers. By initiating the polymerization of a hydrophilic monomer, such as acrylic acid (after deprotection of the tert-butyl group) or poly(ethylene glycol) methacrylate, a block copolymer with distinct hydrophobic and hydrophilic segments can be synthesized. Such polymers are of significant interest for applications in drug delivery, as surfactants, and in the creation of self-assembling nanomaterials.[4][5]

Experimental Workflow: Synthesis of a Poly(tert-Butyl 9-nonanoate)-block-poly(methyl methacrylate) Copolymer

This protocol outlines the synthesis of a diblock copolymer using tert-Butyl 9-bromononanoate as the initiator for the ATRP of methyl methacrylate (MMA).

Materials:

  • tert-Butyl 9-bromononanoate (initiator)

  • Methyl methacrylate (MMA, monomer)

  • Copper(I) bromide (CuBr, catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)

  • Anisole (solvent)

  • Methanol (for precipitation)

Procedure:

  • To a Schlenk flask, add CuBr (1 eq).

  • Add anisole and sonicate to disperse the catalyst.

  • Add PMDETA (1 eq) and stir until the solution turns green.

  • Add MMA (100 eq) and tert-Butyl 9-bromononanoate (1 eq).

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at 70°C and stir for the desired time.

  • Terminate the polymerization by exposing the mixture to air.

  • Dilute the mixture with THF and pass it through a neutral alumina column to remove the copper catalyst.

  • Precipitate the polymer in cold methanol.

  • Dry the polymer under vacuum.

Causality in Experimental Design: The choice of a copper/PMDETA catalyst system is crucial for achieving a controlled polymerization of methacrylates.[2] The solvent, anisole, is used to ensure the homogeneity of the reaction mixture. The freeze-pump-thaw cycles are essential to remove oxygen, which can terminate the radical polymerization.

Post-Polymerization Modification: Cleavage of the Tert-Butyl Ester

A key advantage of using tert-Butyl 9-bromononanoate as an initiator is the ability to deprotect the tert-butyl ester group after polymerization. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) or a milder reagent like HCl in hexafluoroisopropanol (HFIP), to yield a carboxylic acid group.[6][7] This transformation dramatically alters the polymer's properties, for instance, converting a hydrophobic polymer into a hydrophilic one, which is particularly useful for creating amphiphilic structures or pH-responsive materials.[7][8]

Protocol: Deprotection of Poly(tert-Butyl 9-nonanoate)-block-poly(methyl methacrylate)

  • Dissolve the block copolymer in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or NMR.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a minimal amount of THF and precipitate in cold diethyl ether.

  • Filter and dry the resulting polymer.

Self-Validation: The success of the deprotection can be confirmed by spectroscopic methods. In ¹H NMR, the disappearance of the characteristic singlet of the tert-butyl protons at ~1.4 ppm indicates complete cleavage. Infrared spectroscopy will show the appearance of a broad carboxylic acid O-H stretch.

ATRP_and_Deprotection cluster_0 ATRP Synthesis cluster_1 Post-Polymerization Modification Initiator tert-Butyl 9-bromononanoate Polymer Block Copolymer (Hydrophobic-Hydrophilic) Initiator->Polymer CuBr/PMDETA Monomer Hydrophilic Monomer (e.g., MMA) Monomer->Polymer Deprotection Acidic Cleavage (e.g., TFA) Polymer->Deprotection Final_Polymer Amphiphilic Block Copolymer (with Carboxylic Acid) Deprotection->Final_Polymer

Caption: Workflow for synthesizing amphiphilic block copolymers.

Section 2: Tailoring Surface Properties with Self-Assembled Monolayers (SAMs)

The long alkyl chain and the terminal bromine of tert-Butyl 9-bromononanoate make it an ideal precursor for the formation of self-assembled monolayers (SAMs) on various substrates.[9][10] SAMs are highly ordered molecular assemblies that can precisely control the interfacial properties of materials, such as wettability, adhesion, and biocompatibility.[11][12]

Conversion to Thiol and SAM Formation on Gold

For the formation of robust SAMs on gold surfaces, the terminal bromide can be converted into a thiol group through a nucleophilic substitution reaction with a sulfur nucleophile, such as potassium thioacetate followed by hydrolysis, or directly with sodium hydrosulfide.[13][14] The resulting long-chain alkanethiol can then spontaneously form a densely packed monolayer on a gold substrate.[15]

Experimental Workflow: SAM Formation on a Gold Surface

Part A: Thiolation of tert-Butyl 9-bromononanoate

  • Dissolve tert-Butyl 9-bromononanoate in ethanol.

  • Add an excess of sodium hydrosulfide (NaSH).

  • Reflux the mixture for 12 hours.

  • Cool the reaction and acidify with dilute HCl.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the resulting tert-Butyl 9-thiononanoate by column chromatography.

Part B: SAM Formation

  • Prepare a 1 mM solution of the purified thiol in absolute ethanol.

  • Immerse a clean gold substrate into the thiol solution.

  • Allow the self-assembly to proceed for 24 hours at room temperature.

  • Remove the substrate, rinse thoroughly with ethanol, and dry under a stream of nitrogen.

Authoritative Grounding: The formation of alkanethiol SAMs on gold is a well-established and reliable method for surface modification.[13][15] The long alkyl chain of the modified tert-Butyl 9-bromononanoate will drive the formation of a well-ordered monolayer through van der Waals interactions.[9]

Surface Energy Modification and Functionalization

The tert-butyl ester at the exposed surface of the SAM can be cleaved to reveal a carboxylic acid group. This transforms the surface from hydrophobic to hydrophilic, allowing for further functionalization. For example, the carboxylic acid groups can be used to immobilize biomolecules, such as proteins or DNA, via amide bond formation.[16] This opens up possibilities for creating biosensors, biocompatible coatings, and platforms for studying cell-surface interactions.

SAM_Formation_and_Functionalization Start tert-Butyl 9-bromononanoate Thiolation Conversion of -Br to -SH Start->Thiolation SAM_Formation Self-Assembly on Gold Surface Thiolation->SAM_Formation Deprotection Cleavage of tert-Butyl Ester SAM_Formation->Deprotection Functionalized_Surface Hydrophilic Surface with -COOH Deprotection->Functionalized_Surface Bioconjugation Immobilization of Biomolecules Functionalized_Surface->Bioconjugation

Caption: Pathway to functionalized surfaces via SAMs.

Section 3: Innovations in Drug Delivery and Prodrug Design

The structural features of tert-Butyl 9-bromononanoate are highly amenable to applications in drug delivery, particularly in the design of lipophilic prodrugs and bifunctional linkers for targeted therapies.[17][18]

Lipophilic Prodrug Moiety

The long C9 alkyl chain can significantly increase the lipophilicity of a hydrophilic drug, potentially enhancing its membrane permeability and oral bioavailability.[17][19] The tert-butyl ester can be designed to be cleaved by esterases in the body, releasing the active drug.[20] This approach is particularly promising for drugs that suffer from poor absorption.

Bifunctional Linker for Targeted Drug Delivery

Tert-Butyl 9-bromononanoate can act as a versatile bifunctional linker. The bromine can be displaced by a nucleophilic group on a targeting ligand (e.g., an antibody or a small molecule that binds to a specific receptor), while the ester can be hydrolyzed to a carboxylic acid, which can then be coupled to a drug molecule.[21][22] This allows for the creation of targeted drug conjugates that can selectively deliver a therapeutic agent to diseased cells, minimizing off-target toxicity.

Conceptual Workflow: Synthesis of a Targeted Drug Conjugate

  • Functionalization of the Targeting Ligand: React the bromine of tert-Butyl 9-bromononanoate with a nucleophilic group on the targeting ligand (e.g., an amine or thiol).

  • Deprotection: Cleave the tert-butyl ester to reveal the carboxylic acid.

  • Drug Conjugation: Couple the carboxylic acid of the linker-ligand conjugate to an amine or hydroxyl group on the drug molecule using standard peptide coupling reagents (e.g., EDC/NHS).

Drug_Delivery_Concept cluster_0 Bifunctional Linker Synthesis cluster_1 Drug Conjugation Linker tert-Butyl 9-bromononanoate Linker_Ligand Linker-Ligand Conjugate Linker->Linker_Ligand Targeting_Ligand Targeting Moiety Targeting_Ligand->Linker_Ligand Deprotection Ester Cleavage Linker_Ligand->Deprotection Activated_Linker Activated Linker-Ligand Deprotection->Activated_Linker Final_Conjugate Targeted Drug Conjugate Activated_Linker->Final_Conjugate Drug Therapeutic Agent Drug->Final_Conjugate

Sources

Technical Monograph: tert-Butyl 9-bromononanoate

[1]

Executive Summary

tert-Butyl 9-bromononanoate (CAS: 135982-11-5) is a specialized alkyl linker characterized by its orthogonal reactivity profile. It features a terminal alkyl bromide capable of

PROTAC (Proteolysis Targeting Chimera)

Chemical Identity & Physical Profile[1][2]

PropertyData
IUPAC Name tert-Butyl 9-bromononanoate
CAS Number 135982-11-5
Molecular Formula

Molecular Weight 293.24 g/mol
Physical State Colorless to pale yellow oil
Boiling Point ~140°C at 0.5 mmHg (Predicted)
Solubility Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water
Storage 2–8°C, Inert atmosphere (

or Ar), Desiccated

Synthetic Strategies & Causality

The synthesis of tert-butyl 9-bromononanoate requires navigating the stability of the bromide leaving group while installing the bulky tert-butyl ester. Three primary routes exist, each with specific kinetic and thermodynamic considerations.

Route A: The Boc-Anhydride Dehydration (Recommended)

This method utilizes Di-tert-butyl dicarbonate (

  • Mechanism: DMAP catalyzes the formation of a mixed anhydride between the carboxylic acid and

    
    . Subsequent nucleophilic attack by the tert-butoxide anion (generated in situ or added) yields the ester.
    
  • Why this route? It avoids strong mineral acids (preventing premature bromide displacement or elimination) and generates volatile byproducts (

    
    , 
    
    
    -BuOH), simplifying purification.
Route B: Isobutylene Addition (Industrial Standard)

Acid-catalyzed addition of isobutylene gas to 9-bromononanoic acid.

  • Mechanism: Protonation of isobutylene generates the tert-butyl cation, which traps the carboxylic acid.

  • Why this route? Atom economical and scalable, but requires high-pressure reactors and handling of flammable gas.

Route C: Steglich Esterification

Coupling 9-bromononanoic acid with tert-butanol using DCC/DMAP.

  • Why avoid? Often leads to the formation of difficult-to-remove

    
    -acylurea byproducts.
    
Visualization: Synthetic Logic Flow

The following diagram illustrates the decision matrix for synthesis and downstream reactivity.

SynthesisFlowStart9-Bromononanoic Acid(Precursor)RouteAMethod A: Boc2O / DMAP(Mild, Lab Scale)Start->RouteA High Purity req.RouteBMethod B: Isobutylene / H2SO4(Industrial Scale)Start->RouteB Multi-kg ScaleProducttert-Butyl 9-bromononanoate(Target Linker)RouteA->Product -CO2, -tBuOHRouteB->Product Atom EconomyApp1PROTAC Synthesis(Amine Alkylation)Product->App1 SN2 w/ WarheadApp2Lipid Synthesis(Headgroup Attachment)Product->App2 SN2 w/ Lipid Head

Figure 1: Synthetic pathways from precursor to product, highlighting the divergence based on scale and purity requirements.

Detailed Experimental Protocol

Method:

Objective:
Reagents
  • 9-Bromononanoic acid (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (2.0 equiv)
    
  • 4-Dimethylaminopyridine (DMAP) (0.3 equiv)

  • Solvent: tert-Butanol (

    
    -BuOH) or THF (Anhydrous)
    
Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add 9-bromononanoic acid (10.0 g, 42.2 mmol) and anhydrous THF (100 mL). Stir until fully dissolved.

  • Catalyst Addition: Add DMAP (1.55 g, 12.7 mmol) in one portion. The solution may turn slightly yellow.

  • Reagent Addition: Add

    
     (18.4 g, 84.4 mmol) dropwise (if liquid) or in portions (if solid) over 10 minutes. Caution: Gas evolution (
    
    
    ) will occur.
  • Reaction: Stir the mixture at room temperature (

    
    ) for 12–16 hours. Monitor by TLC (Mobile phase: 10% EtOAc in Hexanes). The acid spot (
    
    
    ) should disappear, replaced by the ester spot (
    
    
    ).
  • Quench: Dilute the reaction mixture with Diethyl Ether (

    
    , 200 mL) and wash sequentially with:
    
    • 10% Citric Acid (2 x 50 mL) – Removes DMAP.

    • Saturated

      
       (2 x 50 mL) – Removes unreacted acid.
      
    • Brine (1 x 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: If necessary, purify via flash column chromatography (

    
    , 0-5% EtOAc/Hexanes).
    
    • Note: The product is often pure enough for use after workup due to the volatility of byproducts.

Reactivity & Downstream Applications

The utility of tert-butyl 9-bromononanoate lies in its orthogonality .

A. The Alkyl Bromide (The "Warhead" Connection)

The primary bromide is an excellent electrophile for

  • Nucleophiles: Primary/secondary amines (to form PROTAC linkers), thiols, and phenoxides.

  • Conditions: Typically requires a weak base (

    
    , 
    
    
    ) in a polar aprotic solvent (DMF, MeCN) at 50–80°C. Finkelstein conditions (adding NaI) can accelerate sluggish reactions.
B. The tert-Butyl Ester (The "Anchor" Protection)

The tert-butyl group shields the carboxylic acid during the alkylation of the bromide.

  • Deprotection: Cleaved by Trifluoroacetic acid (TFA) in DCM (1:1 ratio) or 4M HCl in Dioxane.

  • Stability: Stable to basic hydrolysis conditions (e.g., LiOH/MeOH), allowing for the saponification of other esters in the molecule without affecting the tert-butyl group.

Visualization: PROTAC Linker Synthesis Workflow

ProtacWorkflowLinkertert-Butyl 9-bromononanoateIntermediateIntermediate:Ligand-Linker-COO-tBuLinker->Intermediate SN2 Alkylation(K2CO3, MeCN, 60°C)LigandE3 Ligase Ligand(e.g., VHL-Amine)Ligand->IntermediateDeprotectionAcid Hydrolysis(TFA/DCM)Intermediate->DeprotectionFreeAcidFree Acid LinkerLigand-Linker-COOHDeprotection->FreeAcid -IsobutyleneFinalPROTACFinal PROTAC MoleculeFreeAcid->FinalPROTAC Amide Coupling(HATU/DIPEA)TargetLigandTarget Protein Ligand(Amine/Hydroxyl)TargetLigand->FinalPROTAC

Figure 2: Standard workflow for incorporating tert-butyl 9-bromononanoate into a PROTAC molecule. The linker is first attached to one ligand via the bromide, then deprotected to attach the second ligand via the acid.

Safety & Stability

  • Hazards: The compound is an alkyl bromide and should be treated as a potential alkylating agent (potential carcinogen). Wear nitrile gloves and work in a fume hood.

  • Stability: The tert-butyl ester is sensitive to acid.[1] Avoid exposure to HCl vapors or acidic silica gel during purification. Store under inert gas to prevent hydrolysis or oxidation of the alkyl chain.

References

  • Synthesis of tert-Butyl Esters (Boc2O Method)

    • Title: Efficient and mild preparation of tert-butyl esters from carboxylic acids and di-tert-butyl dicarbon
    • Source: Tetrahedron Letters
    • URL: [Link]

  • PROTAC Linker Design & Chemistry

    • Title: Linkerology in PROTACs: The influence of linker length and composition
    • Source: Journal of Medicinal Chemistry
    • URL: [Link]

  • Title: Synthesis and evaluation of novel PROTACs (Example of usage context)
  • Tf2NH Catalyzed tert-Butylation (Advanced Method)

    • Title: A Simple and Powerful tert-Butyl
    • Source: Synlett[2]

Methodological & Application

synthesis of tert-Butyl 9-bromononanoate from 9-bromononanoic acid

Application Note: Synthesis of tert-Butyl 9-bromononanoate using Di-tert-butyl Dicarbonate ( )[1]

Executive Summary & Strategic Rationale

This application note details the synthesis of tert-butyl 9-bromononanoate from 9-bromononanoic acid . This compound is a critical intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and lipid-drug conjugates, acting as a hydrophobic linker with orthogonal protecting group chemistry.

Strategic Analysis: Why this Route?

Direct esterification of carboxylic acids with tert-butanol (t-BuOH) using standard Fischer conditions (acid catalysis) is often inefficient due to the steric bulk of the tert-butyl group and the tendency of t-BuOH to undergo E1 elimination to isobutylene under strong acidic conditions.

We utilize the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


/DMAP method12

Di-tert-butyl dicarbonate (

)
  • Bench-top Safety: No need for condensed gases or pressure reactors.

  • Mild Conditions: Neutral reaction conditions prevent the hydrolysis of the terminal alkyl bromide.

  • Clean Workup: The byproducts are

    
     (gas) and tert-butanol, simplifying purification.[3]
    

Mechanism of Action

The reaction proceeds via a nucleophilic acyl substitution catalyzed by 4-Dimethylaminopyridine (DMAP).

4
  • Activation: DMAP attacks one carbonyl of

    
    , releasing tert-butyl carbonate and forming a reactive acyl-pyridinium species.[1]
    
  • Anhydride Formation: The carboxylate of 9-bromononanoic acid attacks this intermediate, forming a mixed anhydride.

  • Esterification: The mixed anhydride undergoes nucleophilic attack by tert-butanol (generated in situ or added as solvent/reagent), releasing

    
     and yielding the target ester.
    

GDMAPDMAP CatalystIntermediateAcyl-PyridiniumIntermediateDMAP->IntermediateAttacksBoc2OBoc2OBoc2O->IntermediateMixedAnhydrideMixed AnhydrideIntermediate->MixedAnhydride+ AcidAcid9-BromononanoicAcidAcid->MixedAnhydrideProducttert-Butyl9-bromononanoateMixedAnhydride->ProductRearrangement/AttackByproductsCO2 (gas) + t-BuOHMixedAnhydride->ByproductsElimination

Figure 1: Catalytic cycle of DMAP-mediated esterification using Boc2O.

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.Role
9-Bromononanoic acid 237.131.0Starting Material
Di-tert-butyl dicarbonate (

)
218.252.0Reagent
DMAP 122.170.3Catalyst
tert-Butanol (t-BuOH) 74.121.5 - 5.0Solvent/Reagent
Dichloromethane (DCM) 84.93-Co-solvent (Optional)
Equipment
  • Round-bottom flask (25 mL or 50 mL depending on scale).

  • Magnetic stir bar.

  • Inert gas line (Nitrogen or Argon) – Recommended but not strictly required due to

    
     evolution.
    
  • Rotary evaporator.

  • Silica gel flash chromatography setup.

Detailed Experimental Protocol

Scale: This protocol is written for a 1.0 gram (4.2 mmol) scale of 9-bromononanoic acid.

Step 1: Reaction Setup
  • Equip a 50 mL round-bottom flask with a magnetic stir bar.

  • Add 9-bromononanoic acid (1.0 g, 4.2 mmol).

  • Add anhydrous t-BuOH (10 mL). Note: t-BuOH melts at 25°C. If solid, warm gently to melt before adding.

    • Alternative Solvent: If solubility is an issue, use a 1:1 mixture of t-BuOH and anhydrous THF or DCM.

  • Add

    
      (1.83 g, 8.4 mmol, 2.0 equiv).
    
  • Stir the mixture at room temperature under a loose nitrogen blanket (allow for gas venting).

Step 2: Initiation
  • Add DMAP (154 mg, 1.26 mmol, 0.3 equiv) in one portion.

    • Observation: Immediate effervescence (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       evolution) should be observed. This indicates the formation of the reactive intermediate.
      
Step 3: Reaction Monitoring
  • Stir at 30–35°C (slightly above the melting point of t-BuOH) for 12–16 hours.

  • TLC Monitoring: Check consumption of starting material.

    • Mobile Phase: 10% Ethyl Acetate in Hexanes.

    • Stain: KMnO4 or Iodine (Bromide is active). The product will have a significantly higher

      
       than the carboxylic acid.
      
Step 4: Workup
  • Once complete, dilute the reaction mixture with Diethyl Ether (

    
    )  (30 mL).
    
  • Wash the organic layer sequentially with:

    • 1N HCl (2 x 15 mL) – Critical: Removes DMAP.

    • Saturated

      
        (2 x 15 mL) – Removes unreacted acid.
      
    • Brine (1 x 15 mL).

  • Dry the organic layer over anhydrous

    
    .
    
  • Filter and concentrate under reduced pressure. Note: Do not heat the water bath above 40°C to prevent thermal decomposition of the t-butyl ester.

Step 5: Purification
  • Purify the crude oil via flash column chromatography on silica gel.

    • Eluent: Gradient of 0%

      
       5% Ethyl Acetate in Hexanes.
      
    • Target: The product is a colorless to pale yellow oil.

Process Control & Troubleshooting

The following workflow illustrates the critical decision points during the synthesis.

WorkflowStartStart: Mix Acid + Boc2O + SolventAddDMAPAdd DMAP CatalystStart->AddDMAPCheckGasGas Evolution Observed?AddDMAP->CheckGasHeatWarm to 35°CCheckGas->HeatYesAddMoreAdd 0.5 eq Boc2O + 0.1 eq DMAPCheckGas->AddMoreNo (Inactive Reagents)TLCTLC Check (12h)Heat->TLCTLC->AddMoreIncompleteWorkupAcid/Base WashTLC->WorkupCompleteAddMore->HeatPurifyColumn ChromatographyWorkup->Purify

Figure 2: Process control workflow with contingency steps.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Gas Evolution Old/Hydrolyzed

Use fresh

. It degrades to t-BuOH and

over time if exposed to moisture.
Low Yield Incomplete reactionIncrease DMAP to 0.5 equiv or run for 24h. Ensure system is not sealed tight (let

escape).[1]
Product Hydrolysis Acidic workup too harshUse cold 0.5N HCl or Citric Acid for the first wash. Do not prolong contact with acid.
Solidification Solvent freezingt-BuOH freezes at 25°C. Keep the bath at 30°C or add 10% THF.

Characterization (Expected Data)

Upon isolation, the identity of tert-butyl 9-bromononanoate should be confirmed using

  • Appearance: Colorless to pale yellow oil.

  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       3.40 (t, 
      
      
      Hz, 2H,
      
      
      )
    • 
       2.20 (t, 
      
      
      Hz, 2H,
      
      
      )
    • 
       1.85 (quint, 2H, 
      
      
      
      
      to Br)
    • 
       1.60 (m, 2H, 
      
      
      
      
      to Carbonyl)
    • 
       1.44 (s, 9H, 
      
      
      )
    • 
       1.30 (m, 8H, internal 
      
      
      chain)
  • Mass Spectrometry (ESI/APCI):

    • Positive mode often shows

      
       or loss of t-butyl group 
      
      
      .
    • Look for the characteristic 1:1 isotopic pattern of Bromine (

      
      ).
      

Safety & Storage

  • DMAP: Toxic if swallowed and absorbed through skin. Handle in a fume hood.

  • 
    :  Flammable solid. Causes skin irritation. Inhalation of vapors can be harmful.
    
  • Gas Evolution: The reaction produces

    
    .[1] Do not run in a tightly sealed vessel to prevent pressure buildup.
    
  • Storage: Store the purified ester at 2–8°C. It is generally stable, but the tert-butyl ester can cleave in the presence of strong acids or upon prolonged exposure to moisture.

References

  • Steglich Esterification Protocol: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[5] Angew.[5] Chem. Int. Ed.1978 , 17, 522–524.[5] Link

  • Boc2O/DMAP Mechanism: Takeda, K. et al. "A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate." Synthesis1994 , 1994(11), 1063-1066. Link

  • Green Chemistry Modification: Liu, Y. et al. "Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions."[4] Green Chem.[4]2025 , 27, 1348-1355.[4] Link

  • Compound Data: PubChem Compound Summary for CID 13770385, tert-Butyl 9-bromononanoate. Link

Application Note: Optimized Etherification Strategies Using tert-Butyl 9-bromononanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Strategy

This guide details the protocol for installing the nonanoate linker using tert-butyl 9-bromononanoate . This reagent is a bifunctional building block frequently employed in the synthesis of PROTACs, lipid-drug conjugates, and surface modifiers.

The Chemoselectivity Challenge

The core challenge in utilizing tert-butyl 9-bromononanoate lies in balancing the reactivity of the primary alkyl bromide (electrophile) while preserving the tert-butyl ester (protecting group).

  • The Electrophile: The primary bromide is a moderate electrophile. While less reactive than an iodide, it is sufficiently active for

    
     displacement without the instability associated with long-chain iodides.
    
  • The Protecting Group: The tert-butyl ester provides steric bulk that resists saponification (hydrolysis) under the basic conditions required for the Williamson ether synthesis. However, it is highly acid-labile. Crucial Directive: All workup and purification steps must maintain a pH

    
     7 to prevent premature deprotection.
    
Mechanistic Insight: The "Sweet Spot"

Success relies on maintaining strictly


 kinetics .
  • Risk: High temperatures or extremely strong bases (e.g.,

    
    ) can induce 
    
    
    
    elimination, generating the non-reactive alkene byproduct.
  • Solution: Use a polar aprotic solvent (DMF or DMSO) to solvate the cation, leaving the nucleophilic anion "naked" and more reactive, allowing for milder temperature profiles.

Pre-Reaction Decision Matrix

Before proceeding, categorize your nucleophile (alcohol) to select the appropriate method.[1][2]

DecisionMatrix Start Analyze Nucleophile (R-OH) Type1 Phenol / Acidic OH (pKa 8-11) Start->Type1 Type2 Aliphatic Alcohol (pKa 16-18) Start->Type2 MethodA METHOD A: Weak Base Protocol (K2CO3 / DMF / 60°C) Type1->MethodA MethodB METHOD B: Strong Base Protocol (NaH / THF / 0°C -> RT) Type2->MethodB Catalyst Optional: Add KI (Finkelstein Cond.) MethodA->Catalyst If sluggish

Figure 1: Strategic selection of reaction conditions based on substrate acidity.

Experimental Protocols

Method A: Mild Base (For Phenols and Acidic Heterocycles)

Recommended for: Phenols, hydroxypyridines, and substrates sensitive to strong bases.

Reagents:

  • Substrate (R-OH): 1.0 equiv

  • tert-Butyl 9-bromononanoate: 1.2 – 1.5 equiv

  • Potassium Carbonate (

    
    ), anhydrous: 2.0 – 3.0 equiv
    
  • Potassium Iodide (KI): 0.1 equiv (Catalytic)

  • Solvent: DMF (anhydrous) or Acetone (HPLC grade)

Protocol:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

  • Solvation: Dissolve the substrate (R-OH) in DMF (0.1 M concentration).

  • Deprotonation: Add anhydrous

    
    . Stir at Room Temperature (RT) for 15 minutes.
    
    • Note: The solution may change color as the phenoxide anion forms.

  • Addition: Add tert-butyl 9-bromononanoate via syringe.

  • Catalysis (Optional): Add catalytic KI. This generates the more reactive alkyl iodide in situ (Finkelstein modification).

  • Reaction: Heat to 60°C. Monitor via TLC/LC-MS.

    • Typical Time: 4 – 12 hours.

  • Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with brine. Dry over

    
    .
    
Method B: Strong Base (For Aliphatic Alcohols)

Recommended for: Primary/Secondary aliphatic alcohols where the hydroxyl proton is less acidic.

Reagents:

  • Substrate (R-OH): 1.0 equiv

  • Sodium Hydride (NaH, 60% dispersion in oil): 1.2 – 1.5 equiv

  • tert-Butyl 9-bromononanoate: 1.2 equiv

  • Solvent: THF (anhydrous) or DMF (anhydrous)

Protocol:

  • Safety Prep: NaH reacts violently with moisture. Ensure all glassware is oven-dried.

  • Base Activation: Suspend NaH in dry THF/DMF at 0°C (ice bath).

  • Alkoxide Formation: Add the substrate (R-OH) dropwise (dissolved in minimal solvent).

    • Observation: Gas evolution (

      
      ) will occur. Vent the flask via a needle to an inert gas line. Stir for 30 min at 0°C.
      
  • Electrophile Addition: Add tert-butyl 9-bromononanoate dropwise.

  • Reaction: Remove ice bath and allow to warm to RT.

    • Note: Heating is rarely required for primary bromides with NaH and increases the risk of elimination.

  • Quench: Critical Step. Cool to 0°C. Add saturated

    
     solution very slowly to quench excess hydride.
    
  • Workup: Extract with

    
     or EtOAc.
    

Critical Process Parameters (CPP) & Troubleshooting

The following table summarizes common failure modes and their chemical causality.

ObservationDiagnosisRoot CauseCorrective Action
No Reaction Kinetic BarrierBromide is too stable; Nucleophile too weak.Add 10 mol% KI (Finkelstein catalyst). Switch solvent to DMF/DMSO.
Alkene Byproduct Elimination (E2)Base is too strong or Temp too high.Lower temperature.[3] Switch from NaH to

.
Loss of t-Butyl Acid HydrolysisWorkup was too acidic.Avoid HCl washes. Use sat.

or

only.
Saponification Ester HydrolysisHydroxide (

) presence.
Ensure reagents are anhydrous. Avoid NaOH/KOH; use Carbonates or Hydrides.

Visualization of Reaction Pathway[4][5]

ReactionPathway Substrate Alcohol/Phenol (R-OH) Alkoxide Alkoxide Intermediate (R-O⁻ M⁺) Substrate->Alkoxide Deprotonation (-H+) Base Base (K2CO3 or NaH) Base->Alkoxide TS Transition State [SN2 Backside Attack] Alkoxide->TS Reagent tert-Butyl 9-bromononanoate (Br-(CH2)8-COO-tBu) Reagent->TS Product Ether Product (R-O-(CH2)8-COO-tBu) TS->Product Br⁻ displacement Elimination Side Product: Alkene (Elimination) TS->Elimination High T / Steric Hindrance Hydrolysis Side Product: Carboxylic Acid (Deprotection) Product->Hydrolysis Acidic Workup

Figure 2: Mechanistic pathway and potential divergence points for side reactions.

References

  • Williamson Ether Synthesis Mechanism & Conditions. Organic Chemistry Portal. [Link]

  • Finkelstein Reaction (Catalytic Iodide). Organic Chemistry Portal. [Link]

  • Use of Potassium Carbonate in DMF. Org. Chem. Res. 2016, 2(2), 86-92. [Link]

  • Stability of tert-Butyl Esters. Greene's Protective Groups in Organic Synthesis. [Link]

Sources

Analytical Methods for tert-Butyl 9-bromononanoate Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction & Strategic Context

tert-Butyl 9-bromononanoate (CAS: 135982-11-5) is a critical alkylating agent and linker intermediate, predominantly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It serves as a hydrophobic spacer, connecting an E3 ligase ligand (e.g., VHL or Cereblon binders) to a target protein warhead.

Analytical Challenges

The quantification of this molecule presents specific challenges that disqualify standard "off-the-shelf" pharmaceutical methods:

  • Lack of Chromophores: The molecule lacks conjugated

    
    -systems, rendering standard UV detection (254 nm) ineffective.
    
  • Thermal Sensitivity: While tert-butyl esters are generally stable, they are susceptible to acid-catalyzed thermal elimination (forming isobutylene and the corresponding carboxylic acid) at high injector temperatures.

  • Hydrolytic Instability: The ester bond is prone to hydrolysis, necessitating strict control over solvent water content during sample preparation.

This guide prioritizes GC-FID as the workhorse method for process control due to its superior resolution of homologous impurities, with HPLC-CAD/ELSD as the orthogonal method for final release testing.

Physicochemical Profile

PropertyValueAnalytical Implication
Molecular Formula C₁₃H₂₅BrO₂Monoisotopic Mass: 292.10 (for MS ID)
Molecular Weight 293.24 g/mol Suitable for GC and LC analysis
Boiling Point ~320°C (Predicted)Requires high-temp GC column (e.g., 300°C limit)
Solubility DCM, EtOAc, MeOH, HexaneInsoluble in water; RP-HPLC requires high organic %
Chromophores Carbonyl (weak, ~210 nm)UV detection is not recommended for trace analysis

Protocol A: Gas Chromatography (GC-FID)

Status: Primary Quantitative Method (Process Control)

Rationale

GC-FID is selected for its robust response to carbon-containing compounds regardless of UV absorption. It provides excellent separation of the target analyte from potential impurities like 1,9-dibromononane (starting material) and 9-bromononanoic acid (hydrolysis product).

Instrument Configuration
  • System: Agilent 7890B / 8890 or equivalent with FID.

  • Column: DB-5ms or HP-5 (5% Phenyl-arylene, 95% Methylpolysiloxane).

    • Dimensions: 30 m

      
       0.32 mm ID 
      
      
      
      0.25 µm film.
    • Why: A non-polar column minimizes interaction with the polar ester/bromide groups, reducing peak tailing. Avoid acidic phases (e.g., FFAP) to prevent tert-butyl deprotection.

Method Parameters
ParameterSettingCausality / Note
Inlet Temp 220°CCritical: Keep <250°C to prevent thermal elimination of isobutylene.
Injection Mode Split (20:1)Prevents column overload; improves peak shape.
Carrier Gas Helium @ 1.5 mL/minConstant flow mode for stable retention times.
Oven Program 80°C (1 min)

20°C/min

280°C (5 min)
Fast ramp minimizes thermal stress on the analyte.
Detector (FID) 300°CEnsure temp is > column max to prevent condensation.
Injection Vol 1.0 µLStandard volume.
Sample Preparation
  • Diluent: n-Heptane or Dichloromethane (DCM). Avoid alcohols (MeOH/EtOH) to prevent potential transesterification in the hot inlet.

  • Standard Prep: Dissolve 25 mg reference standard in 25 mL diluent (1.0 mg/mL).

  • Sample Prep: Accurately weigh 25 mg sample; dilute to volume.

  • System Suitability: Inject standard 5 times. RSD of area must be

    
     2.0%.
    

Protocol B: HPLC-CAD (Charged Aerosol Detection)

Status: Secondary Method (Purity & Non-Volatiles)

Rationale

Since the analyte has negligible UV absorbance, standard Diode Array Detectors (DAD) are blind to it. CAD (or ELSD) detects all non-volatile analytes, making it ideal for detecting the main peak and any non-volatile salts or heavy oligomers that GC would miss.

Instrument Configuration
  • System: UHPLC/HPLC with CAD (e.g., Thermo Vanquish or Waters with ELSD).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm, 4.6

    
     100 mm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

Gradient Table
Time (min)% BFlow (mL/min)
0.0501.0
8.0951.0
10.0951.0
10.1501.0
14.0501.0
Critical Setup Notes
  • Detector Settings: Set evaporation temperature to 35°C (Low). High evaporation temps may volatilize the semi-volatile analyte, causing signal loss.

  • Linearity: CAD response is curvilinear. Use a quadratic fit or log-log plot for calibration.

Identification: NMR Spectroscopy

Status: Mandatory for Structural Validation

While chromatography confirms purity, it does not confirm identity.

  • Solvent: CDCl₃.

  • Key Signals:

    • 
       1.44 ppm (s, 9H): tert-Butyl group (Diagnostic).
      
    • 
       3.40 ppm (t, 2H): 
      
      
      
      (Terminal bromide).
    • 
       2.20 ppm (t, 2H): 
      
      
      
      (Alpha-carbonyl).
  • Validation: The integral ratio of the tert-butyl singlet (9H) to the bromomethyl triplet (2H) must be 4.5:1. Deviation indicates hydrolysis or cleavage.

Analytical Workflow Diagrams

Method Selection Decision Tree

AnalyticalDecisionTree Start Start: Sample Received CheckVol Is the sample for Process Control or Release? Start->CheckVol Process Process Control (Reaction Monitoring) CheckVol->Process Process Release Final Release (Purity & Impurities) CheckVol->Release Release GC Method A: GC-FID (High Resolution, Fast) Process->GC Release->GC Orthogonal LC Method B: HPLC-CAD (Detects Non-volatiles) Release->LC NMR Identity Check (1H-NMR in CDCl3) Release->NMR Result1 Report % w/w GC->Result1 Quantification Result2 Report % Area LC->Result2 Purity Profile

Caption: Decision matrix for selecting between GC-FID and HPLC-CAD based on the stage of drug development.

GC-FID Workflow & Troubleshooting

GCWorkflow Sample Sample Prep (Dilute in Heptane) Inject Injection (Split 20:1, 220°C) Sample->Inject Sep Separation (DB-5 Column) Inject->Sep Issue2 Extra Peaks? Check Thermal Degradation Inject->Issue2 Detect Detection (FID @ 300°C) Sep->Detect Issue1 Peak Tailing? Check Liner/Column Activity Sep->Issue1

Caption: Operational workflow for GC-FID analysis including critical troubleshooting checkpoints.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Link

  • Thermo Fisher Scientific. (2023). Charged Aerosol Detection for Liquid Chromatography.Link

  • Restek Corporation. (2022). Selection of GC Columns for Ester Analysis.Link

  • Nalawade, P. P., et al. (2019).[1] Proteolysis Targeting Chimeras (PROTACs): A Review of Linker Strategies. European Journal of Medicinal Chemistry. (Contextual citation for linker importance).

Sources

Application Note: Derivatization of Biomolecules with tert-Butyl 9-bromononanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the strategic application of tert-Butyl 9-bromononanoate (CAS: 135982-11-5) as a bifunctional linker precursor in chemical biology and medicinal chemistry. Specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs) , lipid-drug conjugates, and peptide modifications, this


 alkyl spacer offers a unique balance of lipophilicity and steric separation. This document provides optimized protocols for nucleophilic substitution (

) and acidolytic deprotection, ensuring high-yield conjugation to amines, thiols, and hydroxyls while maintaining biomolecular integrity.

Introduction: The "Goldilocks" Linker Strategy

In the design of heterobifunctional molecules, linker length and composition are critical determinants of biological activity. tert-Butyl 9-bromononanoate provides a 9-carbon aliphatic chain, often referred to as a "Goldilocks" length in PROTAC design—long enough to span the E3 ligase-target protein interface without inducing steric clashes, yet hydrophobic enough to improve cell permeability compared to PEG chains.

Key Chemical Advantages:

  • Orthogonality: The tert-butyl ester protects the carboxylic acid, allowing the bromine terminus to react selectively with nucleophiles (amines, thiols) under basic conditions without self-polymerization.

  • Acid Lability: The tert-butyl group is removed under acidic conditions (TFA or HCl), compatible with Fmoc-based solid-phase peptide synthesis (SPPS) workflows.

  • Lipophilicity: The polymethylene chain (

    
    ) enhances the logP of polar drugs, potentially improving membrane permeability.
    

Chemical Properties & Safety Profile[1][2]

PropertySpecification
IUPAC Name tert-butyl 9-bromononanoate
Molecular Formula

Molecular Weight 293.24 g/mol
Physical State Colorless to pale yellow oil
Solubility Soluble in DCM, DMF, DMSO, MeOH; Insoluble in water
Storage 2-8°C, inert atmosphere (Ar/N2), protect from light

Safety Warning: As an alkyl bromide, this compound is a potential alkylating agent. It acts as a skin and eye irritant. All procedures must be performed in a fume hood using nitrile gloves and safety goggles.

Core Methodology: Derivatization Protocols

Protocol A: N-Alkylation of Amines (PROTAC Anchor Synthesis)

Target: Secondary amines on E3 ligase ligands (e.g., VHL or Cereblon binders) or target warheads.

Mechanism:


 Nucleophilic Substitution.
Rationale:  The reaction uses a weak inorganic base to neutralize the HBr byproduct. Potassium Iodide (KI) is added to facilitate an in-situ Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide transiently.

Materials:

  • Substrate (Amine-bearing molecule)[1][2][3]

  • tert-Butyl 9-bromononanoate (1.2 equivalents)

  • Base:

    
     (anhydrous, 3.0 equiv) or 
    
    
    
    (for sluggish amines)
  • Catalyst: KI (0.1 equiv)

  • Solvent: Anhydrous DMF or MeCN

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of the amine substrate in anhydrous DMF (5 mL, 0.2 M concentration) in a flame-dried round-bottom flask under Argon.

  • Activation: Add

    
     (3.0 mmol) and KI (0.1 mmol). Stir at room temperature for 10 minutes.
    
  • Addition: Add tert-Butyl 9-bromononanoate (1.2 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C and stir for 4–16 hours.

    • Monitoring: Check via LC-MS or TLC. The product will show a mass shift of +212 Da (alkyl chain) minus H.

  • Workup:

    • Dilute reaction with EtOAc (50 mL).

    • Wash with water (

      
       mL) to remove DMF.
      
    • Wash with saturated brine (

      
       mL).
      
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: S-Alkylation of Cysteine (Peptide Late-Stage Modification)

Target: Free sulfhydryl groups on Cysteine residues in peptides.

Rationale: Thiols are better nucleophiles than amines. The reaction can proceed at lower temperatures and milder pH, preserving peptide secondary structure.

Step-by-Step Procedure:

  • Buffer Prep: Prepare 50 mM Ammonium Bicarbonate buffer (pH 7.8) containing 20% Acetonitrile (to solubilize the linker).

  • Reaction: Dissolve peptide (1 mM) in the buffer. Add tert-Butyl 9-bromononanoate (2.0 equiv, dissolved in minimal MeCN).

  • Incubation: Stir at Room Temperature for 2 hours.

    • Note: If the peptide contains Disulfide bridges, add TCEP (1.1 equiv) to keep Cys reduced, though this may reduce structural disulfides.

  • Quench: Acidify with 0.1% Formic acid.

  • Purification: Isolate via preparative HPLC (C18 column, Water/MeCN gradient).

Downstream Processing: Acidolytic Deprotection

Once the linker is attached, the tert-butyl ester must be hydrolyzed to reveal the carboxylic acid for subsequent conjugation (e.g., amide coupling to the second PROTAC ligand).

Reagent: Trifluoroacetic Acid (TFA) / Dichloromethane (DCM).[4] Scavenger: Triisopropylsilane (TIPS) is critical if the molecule contains Methionine, Tryptophan, or Tyrosine to prevent tert-butyl cation alkylation of these side chains.

Protocol:

  • Dissolve the alkylated intermediate in DCM (1 mL per 100 mg).

  • Add a pre-mixed solution of TFA:DCM:TIPS (50:45:5 v/v/v) .

  • Stir at Room Temperature for 1–2 hours.

    • End-point: Disappearance of the t-Bu singlet (~1.44 ppm) in

      
      -NMR.
      
  • Workup (Precipitation):

    • Concentrate the solution to ~10% volume under nitrogen flow.

    • Add cold Diethyl Ether (

      
      ) to precipitate the product (if solid).
      
    • Centrifuge and wash the pellet

      
       with ether.
      
  • Workup (Evaporation):

    • If the product is an oil, co-evaporate with Toluene (

      
      ) to remove trace TFA.
      

Visualizing the Workflow

Figure 1: General Derivatization Pathway

This diagram illustrates the conversion of a nucleophilic biomolecule into a functionalized carboxylic acid ready for conjugation.

DerivatizationWorkflow Start Biomolecule (Amine/Thiol) Step1 Step 1: Alkylation (K2CO3, DMF, 60°C) Start->Step1 Reagent tert-Butyl 9-bromononanoate Reagent->Step1 Inter Intermediate (Ester-Protected) Step1->Inter SN2 Reaction Step2 Step 2: Deprotection (TFA/DCM + Scavengers) Inter->Step2 Final Functionalized Acid (Ready for Coupling) Step2->Final -tBu Group

Caption: Figure 1. Two-step workflow converting a nucleophile to a C9-carboxylic acid linker.

Figure 2: Decision Tree for Reaction Conditions

Select the optimal base and solvent system based on your substrate's nucleophile type.

DecisionTree Root Identify Nucleophile Amine Secondary Amine (e.g., Piperazine) Root->Amine Thiol Thiol / Cysteine (Sensitive) Root->Thiol Phenol Phenol / Hydroxyl (Weak Nu) Root->Phenol Cond1 K2CO3 / KI in DMF at 60°C Amine->Cond1 Cond2 NH4HCO3 (pH 7.8) in H2O/MeCN at RT Thiol->Cond2 Cond3 Cs2CO3 in DMF at 80°C Phenol->Cond3

Caption: Figure 2. Optimization logic for alkylation conditions based on nucleophile reactivity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Alkylation) Incomplete substitutionAdd 0.1 eq Potassium Iodide (KI) to catalyze the reaction. Increase temp to 80°C.
Side Products Elimination (Alkene formation)Reduce base strength (switch from

to DIPEA). Lower temperature.
Incomplete Deprotection TFA Concentration too lowIncrease TFA ratio to 50%. Ensure reaction is anhydrous.
"Sticky" Impurities tert-butyl cation polymerizationAdd Triisopropylsilane (TIPS) (2.5-5%) to the deprotection cocktail.

References

  • MedChemExpress. tert-Butyl 9-bromononanoate Product Information & PROTAC Application.Link

  • National Institutes of Health (PMC). Development of BromoTag: A “Bump-and-Hole”–PROTAC System. (Detailed protocol on linker synthesis strategies). Link

  • Organic Syntheses. Preparation of tert-Butyl Esters and Amine Alkylation Protocols. (Foundational chemistry for t-butyl group handling). Link

  • American Chemical Society (J. Med. Chem). Versatile Multicomponent Platform for Synthesis of Protein Degraders. (Cites use of bromo-alkyl linkers in PROTACs). Link

  • Thermo Fisher Scientific. Safety Data Sheet: tert-Butyl bromoacetate/alkanoates. (Safety and handling data). Link

(Note: While specific "Application Notes" for this exact CAS number are rare in public literature, the protocols above are synthesized from standard medicinal chemistry practices for alkyl bromoesters found in the cited PROTAC and organic synthesis literature.)

Sources

Application Note: High-Fidelity Surface Carboxylation via tert-Butyl 9-Bromononanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Masked Linker" Strategy

In precision surface engineering, the direct introduction of carboxylic acid (-COOH) groups often leads to uncontrolled hydrogen bonding, surface aggregation, or side reactions with amine-based coupling agents. ** tert-Butyl 9-bromononanoate** serves as a superior "masked" heterobifunctional linker.

Its structure offers three distinct strategic advantages:

  • Orthogonal Protection: The bulky tert-butyl ester group renders the terminus hydrophobic and chemically inert during the initial grafting phase, preventing premature interaction.

  • Defined Spacing (C9): The 9-carbon alkyl chain provides optimal van der Waals ordering (semi-crystalline packing) on surfaces, reducing steric hindrance for subsequent bio-conjugation.

  • Versatile Anchoring: The primary alkyl bromide allows for robust

    
     attachment to amine- or thiol-functionalized surfaces.
    

This guide details the protocol for converting amine-terminated surfaces into high-density, reactive carboxylic acid interfaces using this molecule.

Chemical Basis & Handling

PropertySpecificationOperational Significance
Formula

Bifunctional: Alkyl bromide anchor + protected ester.
MW ~293.24 g/mol Moderate weight allows easy removal of excess via vacuum/washing.
State Colorless OilViscous; best handled by dilution in non-polar solvents.
Solubility DCM, THF, DMF, TolueneInsoluble in water. Requires organic solvent for grafting.
Stability Acid-SensitiveCRITICAL: Avoid exposure to strong acids (TFA, HCl) until the deprotection step.

Experimental Protocols

Phase A: Surface Grafting ( Alkylation)

Objective: Covalently attach the linker to an amine-functionalized substrate (e.g., APTES-treated Silicon or Glass).

Materials:

  • Substrate: Amine-functionalized slide/wafer (Surface

    
    ).
    
  • Reagent: tert-Butyl 9-bromononanoate (10–20 mM).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).

  • Base: Potassium Carbonate (

    
    ) or DIPEA (Hünig's Base).
    
  • Wash Solvents: DMF, Ethanol, DCM.

Protocol:

  • Preparation: In a glovebox or anhydrous environment, dissolve tert-butyl 9-bromononanoate (20 mM) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 equivalents relative to the bromide) to the solution.

    • Scientific Logic:[1][2][3][4] The reaction generates HBr as a byproduct. If not neutralized, HBr can protonate the surface amines, rendering them non-nucleophilic and halting the reaction.

  • Incubate: Immerse the amine-functionalized substrate in the solution.

    • Conditions: 50°C for 12–24 hours.

    • Note: Elevated temperature is required because primary alkyl bromides are moderately reactive toward secondary surface amines (formed after the first attack).

  • Rinse: Remove substrate and wash sequentially with DMF (removes unreacted linker), Ethanol (removes salts), and DCM (removes trace organics).

  • Dry: Blow dry with Nitrogen (

    
    ).
    

Validation Checkpoint:

  • Contact Angle: Should increase significantly (e.g., from ~45° for

    
     to >85° for the hydrophobic t-butyl surface).
    
Phase B: The "Switch" (Acid Deprotection)

Objective: Cleave the tert-butyl group to reveal the hydrophilic carboxylic acid.

Materials:

  • Deprotection Cocktail: Trifluoroacetic acid (TFA) and Dichloromethane (DCM).

  • Ratio: 1:1 (v/v) or 25% TFA in DCM.

Protocol:

  • Immersion: Place the grafted substrate into the TFA/DCM cocktail.

  • Time: Incubate for 30–60 minutes at Room Temperature.

    • Mechanism:[3][5] The acidic environment protonates the carbonyl oxygen, leading to the ejection of the stable tert-butyl cation (which eliminates as isobutylene gas).

  • Quench & Wash: Remove and immediately wash with DCM, then Ethanol, then Phosphate Buffered Saline (PBS) if moving to bio-conjugation.

    • Warning: Do not let the surface dry with TFA residues; it can damage the underlying silane monolayer.

Validation Checkpoint:

  • Contact Angle: Should drop drastically (e.g., from >85° to <20°) due to the formation of hydrophilic

    
     groups.
    
Phase C: Bio-Activation (EDC/NHS Coupling)

Objective: Activate the new -COOH surface for protein/antibody attachment.

Protocol:

  • Activation: Incubate surface in 0.4M EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 0.1M NHS (N-Hydroxysuccinimide) in MES buffer (pH 5.5) for 30 mins.

  • Conjugation: Rinse and immediately incubate with the target protein (in PBS, pH 7.4).

Visualizing the Workflow

Diagram 1: Reaction Pathway & Mechanism

The following diagram illustrates the transformation from an amine surface to a bio-active interface using the tert-butyl 9-bromononanoate linker.

SurfaceModification Substrate Amine Surface (Hydrophilic -NH2) Intermediate Grafted Surface (Hydrophobic -COOtBu) Substrate->Intermediate SN2 Alkylation (DMF, Base, 50°C) Reagent tert-Butyl 9-bromononanoate (Linker) Reagent->Intermediate Deprotection TFA Treatment (Acid Hydrolysis) Intermediate->Deprotection Cleavage Final Carboxyl Surface (Reactive -COOH) Deprotection->Final -Isobutylene Activation EDC/NHS Activation (Bio-Conjugation) Final->Activation Protein Binding

Caption: Step-wise transformation from amine-functionalized substrate to bio-active carboxyl surface via the "Masked Linker" protocol.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Low Contact Angle after Grafting (<60°) Incomplete AlkylationIncrease reaction time (24h) or temperature (60°C). Ensure solvent is anhydrous (water competes as a nucleophile).
Haze/Cloudiness on Surface Polymerization/SaltWash more rigorously with Ethanol/Water to remove amine salts (HBr·Base).
High Contact Angle after Deprotection (>40°) Incomplete CleavageTFA is old or wet. Use fresh anhydrous TFA. Increase time to 2 hours.
Loss of Surface Stability Silane EtchingAvoid prolonged exposure to TFA if the underlying silane layer is labile. Switch to 4M HCl in Dioxane for gentler cleavage [1].

References

  • Selective Deprotection of tert-Butyl Esters

    • Source: Organic Chemistry Portal. "Protective Groups: tert-Butyl Esters."[1][4]

    • URL:[Link]

    • Context: Validates the use of TFA and HCl/Dioxane for selective cleavage of t-butyl esters without affecting other functionalities.
  • Post-Grafting Amination & Alkylation

    • Source:Langmuir (ACS Publications). "Post-Grafting Amination of Alkyl Halide-Functionalized Silica."
    • URL:[Link]

    • Context: Provides the mechanistic grounding for the reaction between alkyl halides and surface amines/silica.
  • Surface Modification Reviews

    • Source:MDPI.
    • URL:[Link]

    • Context: Discusses solvent effects (aprotic vs protic) on grafting efficiency.

Sources

Troubleshooting & Optimization

common impurities in commercial tert-Butyl 9-bromononanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: tert-Butyl 9-bromononanoate Topic: Quality Control, Impurity Profiling, and Troubleshooting

Introduction: The Criticality of Linker Purity

From the Desk of the Senior Application Scientist:

Welcome to the technical support hub for tert-Butyl 9-bromononanoate (CAS: 135982-11-5). In the context of drug discovery—specifically in the synthesis of PROTAC® (Proteolysis Targeting Chimera) linkers and lipid modifications—this compound serves as a vital "anchor." It provides a robust alkyl chain with orthogonal reactivity: an electrophilic alkyl bromide for nucleophilic displacement and an acid-labile tert-butyl ester for carboxyl protection.

However, the dual reactivity that makes this building block valuable also makes it susceptible to specific degradation pathways. High-purity linkers are non-negotiable; even trace impurities can terminate PROTAC chains or create "dead" ligands that compete for E3 ligase binding without inducing degradation.

This guide synthesizes our internal QC data with field-proven troubleshooting protocols to help you identify, prevent, and remove common impurities.

Part 1: Diagnostic Workflow

Before attempting purification, you must identify the nature of the contamination. Use the flowchart below to correlate your analytical observations with specific impurity classes.

DiagnosticWorkflow Start Observation: Purity Issue Method Select Analytical Method Start->Method HNMR 1H NMR Analysis Method->HNMR TLC TLC / GC-MS Method->TLC Signal_58 Multiplet @ 5.7-5.9 ppm (Vinylic Protons) HNMR->Signal_58 Signal_Acid Broad Singlet > 10 ppm (Carboxylic Acid) HNMR->Signal_Acid Signal_DesB Loss of Triplet @ 3.4 ppm (Des-bromo) HNMR->Signal_DesB Conc_Elim Impurity A: Elimination Product (tert-Butyl non-8-enoate) Signal_58->Conc_Elim E2 Elimination Conc_Hyd Impurity B: Hydrolysis Product (9-Bromononanoic acid) Signal_Acid->Conc_Hyd Ester Cleavage Conc_Prot Impurity C: Protodebromination (tert-Butyl nonanoate) Signal_DesB->Conc_Prot Radical Reduction

Figure 1: Diagnostic decision tree for identifying impurities based on 1H NMR signatures.

Part 2: Common Impurities & Troubleshooting (Q&A)

Category 1: The "Elimination" Impurity (Alkene)

Q: I see a multiplet at 5.8 ppm and 4.9 ppm in my NMR. My mass spec also shows a mass of [M-HBr]. What happened?

A: You have formed tert-butyl non-8-enoate via an E2 elimination reaction.

  • The Mechanism: The primary alkyl bromide is susceptible to base-promoted dehydrohalogenation. If you synthesized the ester using a base (e.g., DIPEA, TEA) and 9-bromononanoic acid, or if the material was stored in the presence of trace basic residues, the base abstracts a proton from the

    
    -carbon, expelling the bromide.
    
  • Critical Control Point: This is often temperature-dependent. Esterification reactions involving alkyl bromides should be kept strictly below 0°C during base addition and rarely exceed room temperature.

  • Removal:

    • Standard Silica: Difficult due to similar polarity (Rf) to the product.

    • Expert Protocol: Use Silver Nitrate (AgNO₃) impregnated silica gel . The silver ions complex with the

      
      -bond of the alkene, significantly retarding its elution compared to the saturated bromide.
      
Category 2: The "Acid" Impurity

Q: My LC-MS shows a peak with m/z 237 (negative mode) or 239. The material is becoming a slurry.

A: This is 9-bromononanoic acid (the free acid).[1]

  • The Cause: Hydrolysis of the tert-butyl ester.[2] While t-butyl esters are generally stable to base, they are acid-labile.

    • Scenario A (Synthesis): Incomplete esterification of the starting material.

    • Scenario B (Storage): Exposure to atmospheric moisture and trace acid (e.g., residual HBr from the bromide instability) creates an autocatalytic cycle. The bromide degrades to release HBr, which catalyzes the cleavage of the t-butyl ester.

  • Remediation:

    • Dissolve the crude material in Ethyl Acetate or Hexanes.

    • Wash with cold saturated NaHCO₃ (pH ~8-9). The free acid will deprotonate and partition into the aqueous layer.

    • Note: Do not use strong bases (NaOH), as this may hydrolyze the alkyl bromide or cause elimination.

Category 3: The "Hydroxyl" Impurity

Q: I see a new peak at [M-Br+OH]. Is this from water?

A: Yes, this is tert-butyl 9-hydroxynonanoate .

  • The Mechanism: Nucleophilic substitution (

    
    ) of the bromide by water or hydroxide ions.
    
  • Risk Factor: This rarely happens in solid storage but is common if the material is left in solution (DMSO/DMF) for extended periods, especially if the solvent is "wet."

  • Prevention: Store the compound neat (undissolved) at -20°C. If making stock solutions, use anhydrous DMSO and store over molecular sieves.

Part 3: Quantitative Impurity Profile

Use this table to benchmark your analytical results against expected commercial standards.

Impurity NameStructure DescriptionOriginDiagnostic NMR SignalRemoval Strategy
Alkene By-product Terminal alkene (loss of HBr)Base-induced E2 eliminationMultiplet

5.8 ppm
AgNO₃ Silica Chromatography
Free Acid Carboxylic acid (loss of t-Bu)Acid-catalyzed hydrolysisBroad singlet

>10 ppm
Wash w/ sat. NaHCO₃
Hydroxyl Analog Terminal alcohol (-OH replaces -Br)

displacement by

Triplet

3.6 ppm (shifts from 3.4)
Column Chromatography (Polar)
Lactone Cyclic ester (9-membered)Intramolecular cyclizationLoss of t-Bu + new methylene shiftsDifficult; requires high-res HPLC

Part 4: Synthesis & Stability Pathways

Understanding the chemical lineage of the impurity helps in prevention. The diagram below illustrates the synthesis of the linker and the diversion points where impurities are generated.

SynthesisPathways SM 9-Bromononanoic Acid Reagent Isobutylene / Acid or t-Bu-2,2,2-trichloroacetimidate SM->Reagent Product tert-Butyl 9-bromononanoate (Target) SM->Product Esterification Imp_Alkene Alkene Impurity (Elimination) Product->Imp_Alkene Base / Heat (-HBr) Imp_Acid Free Acid (Hydrolysis) Product->Imp_Acid H+ / H2O (-Isobutylene) Imp_Dimer Dimer/Oligomer (Radical/Thermal) Product->Imp_Dimer Light / O2 (Storage)

Figure 2: Synthesis and degradation pathways.[2] Note that the target product is kinetically stable but thermodynamically susceptible to elimination and hydrolysis.

Part 5: Storage & Handling Guidelines

To maintain the integrity of tert-Butyl 9-bromononanoate (>97% purity):

  • Temperature: Store at -20°C . The rate of autocatalytic deprotection (acid formation) doubles roughly every 10°C increase.

  • Atmosphere: Store under Argon or Nitrogen . Oxygen can promote radical degradation of the alkyl bromide chain over long periods.

  • Light: Protect from light. Alkyl bromides are photosensitive; UV exposure can cleave the C-Br bond, leading to radical species and dimerization.

  • Solvent: Avoid storing in DMF or DMAc for >24 hours at room temperature, as these polar aprotic solvents can accelerate halide displacement or elimination.

References

  • PROTAC Linker Design & Stability

    • Troup, R. I., et al. (2020).[] Current strategies for the design of PROTAC linkers: a critical review. Signal Transduction and Targeted Therapy.

  • Esterification Methodologies

    • Greenberg, J. A., et al. (2017).[4] Synthesis of tert-Butyl Esters. Journal of Organic Chemistry.

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Purification of Alkenes vs.

    • Williams, C. M., & Mander, L. N. (2001).

Sources

Technical Support Center: Solvent Effects on the Reactivity of tert-Butyl 9-bromononanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for experiments involving tert-Butyl 9-bromononanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in modulating the reactivity of this versatile substrate. Here, we address common challenges and provide in-depth, evidence-based solutions in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for tert-Butyl 9-bromononanoate?

A1: Tert-Butyl 9-bromononanoate is a primary alkyl halide. Its reactivity is dominated by two competing bimolecular mechanisms: nucleophilic substitution (SN2) and elimination (E2). The choice of solvent, nucleophile/base, and temperature are critical factors that determine the ratio of substitution to elimination products. Unimolecular pathways (SN1/E1) are generally not favored due to the instability of the primary carbocation that would need to form.

Q2: How does solvent choice fundamentally alter the outcome of reactions with this substrate?

A2: Solvents play a crucial role by stabilizing or destabilizing reactants, intermediates, and transition states.[1] For tert-Butyl 9-bromononanoate, the key distinction is between polar protic and polar aprotic solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone) are generally preferred for SN2 reactions.[2][3] They can dissolve ionic nucleophiles but are poor at solvating the anionic nucleophile itself. This leaves the nucleophile "naked" and highly reactive, accelerating the SN2 pathway.[4][5]

  • Polar Protic Solvents (e.g., water, ethanol, methanol) can slow down SN2 reactions.[6] They form strong hydrogen bonds with the anionic nucleophile, creating a "solvent cage" that hinders its ability to attack the substrate.[1][4] These solvents can, however, favor elimination (E2) if a strong, sterically hindered base is used.

Q3: I am observing a significant amount of an elimination byproduct (tert-Butyl 9-nonenoate). What is the likely cause?

A3: The formation of an alkene byproduct points to a competing E2 elimination reaction. This is often promoted by:

  • Strong, Sterically Hindered Bases: Nucleophiles that are also strong bases (e.g., alkoxides like ethoxide or tert-butoxide) can preferentially abstract a proton from the carbon adjacent to the bromine atom.[7]

  • Elevated Temperatures: Elimination reactions are generally favored by heat compared to substitution reactions.[7]

  • Solvent Choice: While polar aprotic solvents favor SN2, using a very strong base in these solvents can still lead to significant E2 products.[7] Polar protic solvents can also favor elimination over substitution by solvating and thus deactivating the species for its role as a nucleophile more than its role as a base.[4]

Q4: My reaction is producing nonanoic acid. Why is my ester being cleaved?

A4: The presence of nonanoic acid indicates the hydrolysis of the tert-butyl ester group. The tert-butyl ester is highly sensitive to acidic conditions.[8] Trace amounts of acid (e.g., HBr formed as a byproduct, or acidic impurities in reagents or solvents) can catalyze the cleavage of the ester, proceeding through a stable tertiary carbocation intermediate.[8][9] This is a significant potential side reaction that must be carefully controlled.

Section 2: Troubleshooting Guide & Experimental Protocols

This section addresses specific experimental failures and provides actionable solutions.

Issue 1: Low Yield of the Desired SN2 Substitution Product
  • Symptom: The reaction results in a low yield of the target substituted product, with significant amounts of starting material remaining or the formation of tert-butyl 9-nonenoate.

  • Probable Cause (A): Suboptimal Solvent Choice. Using a polar protic solvent (like ethanol) can drastically slow the SN2 reaction rate by solvating the nucleophile.[1][6]

  • Solution (A): Switch to a Polar Aprotic Solvent. To maximize the SN2 rate, a polar aprotic solvent is the best choice.[2][3] These solvents solvate the counter-ion of the nucleophile but leave the anion free to attack the substrate.[4][6]

  • Probable Cause (B): Competing E2 Elimination. The nucleophile being used is too basic, or the reaction temperature is too high. Strong bases like alkoxides favor elimination.[7]

  • Solution (B): Modify Nucleophile and Temperature.

    • If possible, use a nucleophile that is less basic (e.g., azide, cyanide, or a halide ion).[7]

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating.

Recommended Protocol: Optimizing SN2 Substitution
  • Solvent and Reagent Preparation: Ensure the chosen polar aprotic solvent (e.g., DMF or DMSO) is anhydrous. Water contamination will decrease the reactivity of the nucleophile. Dry the solvent using appropriate methods (e.g., molecular sieves).

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the tert-Butyl 9-bromononanoate and the nucleophile in the anhydrous polar aprotic solvent.

  • Temperature Control: Maintain the reaction at room temperature or slightly above, as determined by preliminary optimization experiments. Avoid high temperatures to minimize the E2 side reaction.

  • Monitoring: Track the reaction progress using a suitable technique (e.g., TLC or GC-MS) to determine the point of maximum conversion and prevent the formation of degradation products.

  • Workup: Quench the reaction carefully and perform an appropriate extraction to isolate the product. Ensure the aqueous phase during workup is not acidic to prevent ester hydrolysis.

Issue 2: Product Contamination with Nonanoic Acid and/or tert-Butanol
  • Symptom: NMR or MS analysis of the crude product shows signals corresponding to nonanoic acid or tert-butanol.

  • Probable Cause: Acid-Catalyzed Ester Hydrolysis. The tert-butyl ester group is not stable in the presence of acid.[8] This can be introduced by wet solvents, acidic reagents, or HBr formed during the reaction if conditions are not anhydrous and a non-nucleophilic base is not present to scavenge protons.

  • Solution: Implement Strict Anhydrous and Neutral/Basic Conditions.

    • Use Anhydrous Solvents: As described in the protocol above, rigorously dry all solvents.

    • Add a Non-Nucleophilic Base: If HBr is expected to be generated, include a mild, non-nucleophilic base (e.g., potassium carbonate or a hindered amine like diisopropylethylamine) to act as an acid scavenger.[10]

    • Purify Reagents: Ensure all starting materials, including the nucleophile, are free from acidic impurities.

    • Controlled Workup: During the aqueous workup, use a dilute basic solution (e.g., saturated sodium bicarbonate) to neutralize any trace acids before extraction.

Section 3: Data & Visualizations

Table 1: Influence of Solvent Class on Reaction Pathway
Solvent ClassTypical ExamplesPrimary Effect on NucleophileFavored Pathway for tert-Butyl 9-bromononanoate
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneMinimally solvated ("naked"), highly reactive[5]SN2 (with good, non-basic nucleophiles)[2][3]
Polar Protic Water, Methanol, EthanolHeavily solvated via H-bonding, less reactive[1][4]SN2 rate decreases . Can favor E2 with strong bases.
Non-Polar Hexane, Toluene, Diethyl EtherPoor solubility for most ionic nucleophilesGenerally unsuitable for these reactions
Diagrams: Visualizing Key Mechanisms and Decisions

To better understand the competing factors at play, the following diagrams illustrate the core chemical principles.

G sub tert-Butyl 9-bromononanoate + Nucleophile/Base (Nu⁻) ts_sn2 [Nu---C---Br]⁻ Transition State sub->ts_sn2 Sₙ2 Path (Backside Attack) ts_e2 [Nu---H---C---C---Br]⁻ Transition State sub->ts_e2 E2 Path (Proton Abstraction) prod_sn2 Substitution Product (R-Nu) ts_sn2->prod_sn2 prod_e2 Elimination Product (Alkene) ts_e2->prod_e2 caption Fig 1. Competing SN2 and E2 pathways.

Caption: Fig 1. Competing SN2 and E2 pathways.

G start Start: Choose Solvent q1 Is the goal Sₙ2 Substitution? start->q1 q2 Is the Nucleophile strong and non-basic (e.g., CN⁻, N₃⁻)? q1->q2 Yes rec_e2_warn High Risk of E2 Elimination. Consider alternative strategy. q1->rec_e2_warn No (Goal is E2) rec_aprotic Recommendation: Use Polar Aprotic Solvent (DMSO, DMF, Acetonitrile) q2->rec_aprotic Yes rec_protic_warn Warning: Polar Protic Solvent will slow Sₙ2 rate. Risk of E2 increases. q2->rec_protic_warn No (Nucleophile is basic)

Caption: Fig 2. Decision workflow for solvent selection.

G ester tert-Butyl Ester protonation Protonation of Carbonyl Oxygen ester->protonation + H⁺ (Acid Catalyst) carbocation Formation of stable tert-Butyl Carbocation protonation->carbocation C-O Bond Cleavage deprotonation Loss of tert-Butyl group (as isobutylene) carbocation->deprotonation product Nonanoic Acid deprotonation->product

Caption: Fig 3. Acid-catalyzed hydrolysis of the tert-butyl ester.

References

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from KPU Pressbooks website. [Link]

  • Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from Chemistry Steps website. [Link]

  • University of Wisconsin. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Retrieved from University of Wisconsin website. [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. Retrieved from College of Saint Benedict & Saint John's University website. [Link]

  • Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved from Chemistry LibreTexts website. [Link]

  • Bhandari, A. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions. Retrieved from online.fliphtml5.com. [Link]

  • ResearchGate. (n.d.). Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. Retrieved from ResearchGate. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

Validation & Comparative

comparative study of different synthetic routes to tert-Butyl 9-bromononanoate

[1]

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and PROTAC Researchers.[1]

Executive Summary & Application Context

tert-Butyl 9-bromononanoate is a critical bifunctional linker used extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and lipid-drug conjugates.[1] Its structure features a 9-carbon hydrophobic spacer, a terminal alkyl bromide for nucleophilic substitution (SN2), and an acid-labile tert-butyl ester.[1]

The synthesis of this molecule presents a classic chemoselectivity challenge: How to install a sterically hindered ester on a long-chain fatty acid without compromising the alkyl bromide or inducing polymerization?

This guide objectively compares three dominant synthetic routes, evaluating them on yield, scalability, atom economy, and purification complexity .[1]

Retrosynthetic Analysis & Pathway Overview

The target molecule is typically accessed via the esterification of 9-bromononanoic acid .[1] While the acid itself can be synthesized from 1,9-nonanediol (via monobromination and Jones oxidation), this guide focuses on the critical esterification step, as 9-bromononanoic acid is a commercially available commodity chemical.[1]

Comparative Pathway Diagram

SyntheticRoutescluster_0Route A: Acid Chloridecluster_1Route B: Boc Anhydridecluster_2Route C: IsobutyleneStart9-Bromononanoic AcidStepA11. (COCl)2, DMF(cat)2. t-BuOH, PyridineStart->StepA1StepB1Boc2O, DMAP(Solvent: t-BuOH/THF)Start->StepB1StepC1Isobutylene (gas)H2SO4 (cat)Start->StepC1Targettert-Butyl 9-bromononanoateStepA1->TargetHigh YieldScalableStepB1->TargetHigh PurityMild Cond.StepC1->TargetIndustrial ScaleAtom Econ.

Figure 1: Overview of primary synthetic strategies. Route B is preferred for medicinal chemistry; Route C for industrial manufacturing.[1]

Detailed Route Analysis

Route A: The Acid Chloride Method

Mechanism: Activation of the carboxylic acid to an acyl chloride, followed by nucleophilic attack by tert-butanol in the presence of a mild base.[1]

  • Reagents: Oxalyl chloride (or Thionyl chloride), DMF (cat.), tert-Butanol, Pyridine (or Et3N).[1]

  • Pros: Low reagent cost; reliable for large batches (>100g).[1]

  • Cons: Generates HCl gas; requires strictly anhydrous conditions; tert-butanol is a bulky nucleophile, often requiring excess alcohol or reflux, which can lead to elimination of the alkyl bromide (rare but possible).[1]

  • Verdict: Robust but messy. Best for intermediate scale-up where chromatography is available to remove byproducts.[1]

Route B: The Boc Anhydride ( ) Method (Recommended)

Mechanism: DMAP-catalyzed formation of a reactive mixed anhydride intermediate, which undergoes decarboxylative esterification.[1]

  • Reagents: Di-tert-butyl dicarbonate (

    
    ), DMAP (dimethylaminopyridine), tert-Butanol (solvent/reagent).[1]
    
  • Pros: Mildest conditions (Room Temp); Neutral pH; No water generated; High functional group tolerance (safe for alkyl bromides).[1]

  • Cons:

    
     is expensive; Atom economy is poor (loss of CO2 and t-BuOH).[1]
    
  • Verdict: The "Gold Standard" for Research. Ideal for producing high-purity linkers for PROTACs without risk of side reactions.[1]

Route C: The Isobutylene Method

Mechanism: Acid-catalyzed addition of the carboxylic acid across the double bond of isobutylene.[1]

  • Reagents: Isobutylene gas, conc.

    
     (catalytic), DCM.[1]
    
  • Pros: 100% Atom economy (addition reaction); Cheapest raw materials.[1]

  • Cons: Requires pressure vessels (autoclave); Isobutylene is a flammable gas; Strong acid catalyst can degrade sensitive substrates (though 9-bromononanoic acid is generally stable).[1]

  • Verdict: Industrial Only. Not recommended for standard laboratory synthesis due to safety and equipment overhead.[1]

Comparative Performance Matrix

FeatureRoute A (Acid Chloride)Route B (Boc Anhydride)Route C (Isobutylene)
Typical Yield 75 - 85%85 - 95% 80 - 90%
Purity (Crude) Moderate (Acid traces)High (>95%) Moderate (Polymers)
Reagent Cost LowHighVery Low
Scalability HighLow/MediumVery High
Safety Profile Moderate (Corrosives)High (Neutral) Low (Flammable Gas/Pressure)
Purification Distillation/ColumnSimple Wash/FilterDistillation

Experimental Protocol: Route B (Boc Anhydride)

Selected for its relevance to the target audience (drug development) where purity and reliability outweigh raw material cost.[1]

Objective

Synthesis of tert-butyl 9-bromononanoate (10 mmol scale).

Materials
  • 9-Bromononanoic acid (2.37 g, 10 mmol) [CAS: 41059-02-3][1]

  • Di-tert-butyl dicarbonate (

    
    ) (2.83 g, 13 mmol, 1.3 equiv)[1]
    
  • DMAP (0.36 g, 3 mmol, 0.3 equiv)[1]

  • tert-Butanol (20 mL) or anhydrous THF (20 mL)[1]

  • Dichloromethane (DCM) for extraction.[1]

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 9-Bromononanoic acid (2.37 g) and DMAP (0.36 g) to the flask. Dissolve in tert-Butanol (20 mL).

    • Note: If t-BuOH is solid (mp 25°C), gently warm to melt or use THF as a co-solvent.[1]

  • Addition: Add

    
     (2.83 g) in one portion.
    
    • Observation: Evolution of

      
       gas will begin immediately.[1] This indicates the formation of the active ester species.[1]
      
  • Reaction: Stir the mixture at 30°C - 35°C for 12–16 hours. Monitor by TLC (Mobile Phase: 10% EtOAc/Hexane; Stain: KMnO4).[1] The starting acid (

    
    ) should disappear, and the ester (
    
    
    ) should appear.[1]
  • Quench: Once complete, dilute the reaction mixture with DCM (50 mL).

  • Wash: Wash the organic layer with:

    • 1M HCl (2 x 30 mL) – Critical step to remove DMAP.[1]

    • Saturated

      
       (2 x 30 mL) – Removes unreacted acid.[1]
      
    • Brine (1 x 30 mL).

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude oil is often pure enough for use (>95%).[1] If necessary, purify via flash column chromatography (SiO2, 0-5% EtOAc in Hexanes).[1]

Validation Data
  • 1H NMR (400 MHz, CDCl3):

    
     3.40 (t, J = 6.8 Hz, 2H, -CH 2Br), 2.20 (t, J = 7.5 Hz, 2H, -CH 2COO-), 1.85 (m, 2H), 1.60 (m, 2H), 1.44 (s, 9H, -C(CH 3)3), 1.30 (br s, 8H).[1]
    
  • Key Diagnostic: The singlet at 1.44 ppm confirms the tert-butyl group; the triplet at 3.40 ppm confirms the integrity of the alkyl bromide.[1]

Critical Decision Workflow

Use this logic flow to select the appropriate method for your specific constraints.

DecisionTreeStartStart: Select MethodScaleCheckScale > 1 kg?Start->ScaleCheckCostCheckBudget Constraint?ScaleCheck->CostCheckNoRouteCRoute C: Isobutylene(Industrial)ScaleCheck->RouteCYesPurityCheckHigh Purity Req?CostCheck->PurityCheckNoRouteARoute A: Acid Chloride(Scale-up)CostCheck->RouteAYes (Low Budget)PurityCheck->RouteANoRouteBRoute B: Boc Anhydride(Lab/Pharma)PurityCheck->RouteBYes (PROTACs)

Figure 2: Decision matrix for selecting the optimal synthetic route based on scale and constraints.

References

  • Basel, Y., & Hassner, A. (2000).[1][2] Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols.[1][2][3] The Journal of Organic Chemistry, 65(20), 6368–6380.[1][2]

  • Organic Syntheses. (1963).[1] tert-Butyl Acetate (Acid Chloride Method).[1] Organic Syntheses, Coll.[1][4] Vol. 4, p. 260.[1] [1]

  • Remillard, D., et al. (2017).[1][5] Targeted Protein Degradation by PROTACs. Angewandte Chemie International Edition, 56(21), 5738-5743.[1] (Context for linker usage). [1]

  • Sigma-Aldrich. (n.d.).[1] 9-Bromononanoic acid Product Specification.

Computational Analysis of tert-Butyl 9-Bromononanoate: Reaction Mechanisms & Linker Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous computational and mechanistic analysis of tert-butyl 9-bromononanoate , a critical bifunctional linker used in PROTAC design and organic synthesis. Unlike standard alkyl halides, this molecule combines a long hydrophobic spacer (C9) with an acid-labile orthogonal protecting group (tert-butyl ester).

We compare its performance against key alternatives (Methyl 9-bromononanoate, tert-Butyl 9-chlorononanoate) using Density Functional Theory (DFT) and mechanistic benchmarks. The data reveals that while the C9 chain minimizes steric interference at the


 site, it introduces conformational folding risks in aqueous media that must be modeled using explicit solvation or dispersion-corrected functionals (e.g., M06-2X).

Part 1: The Computational Framework

To accurately model the dual reactivity of tert-butyl 9-bromononanoate (electrophilic attack at C9 vs. acidolysis at the ester), the following computational protocol is recommended. This setup balances cost with the accuracy required for barrier heights and weak dispersive interactions (chain folding).

Recommended Protocol
ComponentSpecificationScientific Rationale
Functional M06-2X or

B97X-D
Essential for capturing dispersion forces in the long alkyl chain (folding) and accurate reaction barrier heights (

). Standard B3LYP often underestimates barriers.
Basis Set 6-311+G(d,p) Diffuse functions (+) are non-negotiable for describing the anionic transition states of

reactions and the loose electron density of the leaving bromide.
Solvation SMD (Solvation Model based on Density)Implicit solvation (Water or DMSO) is required. Gas-phase calculations erroneously favor charge separation, distorting ion-pair mechanisms.
Frequency Harmonic Approx.Required to verify Transition States (1 imaginary frequency) and calculate Zero-Point Energy (ZPE) corrections.

Part 2: Nucleophilic Substitution ( ) Analysis

The primary utility of tert-butyl 9-bromononanoate is alkylating amines or phenols (e.g., in PROTAC synthesis). We compare the energetics of this reaction against structural alternatives.

Comparative Energy Barriers ( )

Simulated reaction: Attack of Piperidine (secondary amine) on the terminal halide in DMSO.

CandidateLeaving GroupEster GroupRelative

(kcal/mol)
Performance Verdict
Methyl 9-bromononanoate BromideMethyl0.0 (Ref)Baseline. Fast, but lacks orthogonal protection.
tert-Butyl 9-bromononanoate Bromidetert-Butyl+0.2 Optimal. The bulky t-Bu group is ~11Å away from the reaction center, causing negligible steric penalty compared to the methyl ester.
tert-Butyl 9-chlorononanoate Chloridetert-Butyl+3.8 Sub-optimal. Chloride is a poorer leaving group (stronger C-Cl bond), requiring higher temperatures that risk premature ester cleavage.
tert-Butyl 5-bromopentanoate Bromidetert-Butyl-0.5 Faster. Shorter chains have slightly lower entropic penalties, but offer less spatial separation for PROTACs.
Mechanistic Insight: The "Distance" Factor

In short-chain esters (e.g., tert-butyl bromoacetate), the bulky tert-butyl group sterically shields the backside of the carbon, significantly raising the


 barrier. In the 9-carbon nonanoate derivative, the reaction center is electronically and sterically decoupled from the protecting group.

SN2_Pathway cluster_legend Key Insight Reactants Reactants (Amine + Linker-Br) TS Transition State [N...C...Br]‡ (Trigonal Bipyramidal) Reactants->TS Activation (+18-20 kcal/mol) Products Products (Amine-Linker + Br-) TS->Products Exergonic Release Info At C9, the t-Butyl group is too distant to affect the TS geometry.

Figure 1: Reaction coordinate for nucleophilic substitution. The barrier height is determined by the C-Br bond strength and nucleophile, not the distal ester group.

Part 3: Ester Deprotection Mechanisms ( vs )

The defining feature of tert-butyl 9-bromononanoate is its acid lability. Computational analysis confirms a fundamental mechanistic switch compared to methyl esters.

The Pathway (Specific to tert-Butyl)

Unlike primary esters which require water to attack the carbonyl (


), tert-butyl esters cleave via Alkyl-Oxygen fission (

)
.
  • Protonation: The carbonyl oxygen is protonated.[1]

  • Rate-Determining Step (RDS): The C-O bond breaks unimolecularly, releasing a stable tert-butyl cation and the free acid.

  • Trapping: The tert-butyl cation is trapped by solvent or eliminates to form isobutylene.

Why this matters: This mechanism does not require a nucleophile (water) to initiate cleavage, meaning it proceeds efficiently even in organic solvents with strong acids (e.g., TFA in DCM), preserving the hydrophobic linker chain.

Hydrolysis_Comparison Start_tBu tert-Butyl Ester (Protonated) TS_tBu TS: C-O Bond Fission (Unimolecular) Start_tBu->TS_tBu A_AL1 Mechanism (Low Barrier for t-Bu) Start_Me Methyl Ester (Protonated) TS_Me TS: Water Attack on C=O (Bimolecular) Start_Me->TS_Me A_AC2 Mechanism (High Barrier for Steric Bulk) Inter_tBu Intermediate: t-Butyl Cation + Acid TS_tBu->Inter_tBu Inter_Me Intermediate: Tetrahedral Adduct TS_Me->Inter_Me

Figure 2: Mechanistic divergence. t-Butyl esters cleave via cation formation (


), while methyl esters require nucleophilic attack (

).

Part 4: Conformational Dynamics & Solvation

For long linkers like nonanoates (C9), the "extended" conformation drawn in 2D structures is rarely the dominant species in solution.

  • In Water (Polar): Hydrophobic collapse occurs. The alkyl chain folds to minimize water-accessible surface area, often bringing the bromine closer to the ester.

    • Risk:[2][3][4] Intramolecular reactions or reduced availability of the bromine for intermolecular

      
      .
      
  • In DMSO/DMF (Organic): The chain adopts a "random coil" or semi-extended state, maximizing accessibility.

Simulation Data (MD Snapshots):

  • Radius of Gyration (

    
    ): 
    
    • Water: 4.2 Å (Compact/Folded)

    • DMSO: 6.8 Å (Extended)

Guidance: Perform


 reactions in polar aprotic solvents (DMF, DMSO) not just for nucleophile activation, but to prevent the linker from "hiding" the reactive bromide site inside a hydrophobic fold.

Part 5: Experimental Validation Protocols

To validate the computational predictions, the following "self-validating" experimental workflows are required.

Protocol A: Kinetic Validation of Reactivity

Objective: Confirm the C9 chain does not sterically hinder reaction.

  • Setup: Dissolve tert-butyl 9-bromononanoate (1.0 eq) and Morpholine (1.2 eq) in DMSO-d6.

  • Monitor:

    
    H NMR at 30°C. Track the shift of the 
    
    
    
    -methylene protons (CH2-Br
    
    
    ppm
    
    
    CH2-N
    
    
    ppm).
  • Control: Run parallel reaction with Methyl 9-bromononanoate.

  • Success Criteria: Rate constants (

    
    ) should be within 5% of each other. If tert-butyl is significantly slower, check for aggregation/folding (concentration too high).
    
Protocol B: Orthogonal Deprotection Check

Objective: Verify


 cleavage without affecting the linker.
  • Reagent: 20% TFA in Dichloromethane (DCM).

  • Observation: Evolution of gas (Isobutylene) indicates successful

    
     fragmentation.
    
  • Quench: Use mild base (NaHCO3) to neutralize. Do not use strong hydroxide, which would trigger saponification (

    
    ) and potentially attack the alkyl bromide if the 
    
    
    
    step hasn't been performed yet.
References
  • Mechanism of Acid-Catalyzed Ester Hydrolysis.Chemistry Steps. Explains the

    
     vs 
    
    
    
    distinction for tertiary esters.
  • DFT Benchmarks for

    
     Reactions. Computational Organic Chemistry. Validates the use of M06-2X and hybrid functionals for halide substitution barriers. 
    
  • Conformational Dynamics of PROTAC Linkers. Journal of Medicinal Chemistry. Discusses the folding of alkyl vs. PEG linkers in aqueous media.

  • Solvent Effects on Alkyl Halide Reactivity.ResearchGate. Analysis of chain length and solvent impact on

    
     kinetics. 
    

Sources

Navigating the Bifunctional Landscape: A Cost-Effectiveness Analysis of tert-Butyl 9-bromononanoate in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Strategic Reagent Selection for Drug Development and Manufacturing

In the intricate world of complex molecule synthesis, particularly in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of every building block carries significant weight. Bifunctional linkers, the critical bridges connecting distinct molecular entities, demand meticulous consideration, not only for their chemical compatibility but also for their economic viability at an industrial scale. This guide provides an in-depth cost-effectiveness analysis of tert-Butyl 9-bromononanoate, a versatile long-chain bifunctional linker, in comparison to its common alternatives, methyl 9-bromononanoate and ethyl 9-bromononanoate. We will dissect the nuances of raw material costs, synthetic efficiency, downstream processing, and the strategic implications of protecting group selection to empower researchers, scientists, and drug development professionals in making informed decisions for large-scale synthesis.

Introduction: The Critical Role of Bifunctional Linkers

Bifunctional molecules, possessing two reactive functional groups, are indispensable tools in modern organic synthesis and pharmaceutical development.[1] Their ability to covalently link two different molecules has propelled the advancement of novel therapeutic modalities. Long-chain alkyl bromides with a protected carboxylic acid, such as 9-bromononanoate esters, are particularly valuable as they offer a flexible and hydrophobic spacer with orthogonal reactivity. The terminal bromide allows for nucleophilic substitution, while the ester serves as a protected handle for subsequent amide bond formation or other transformations.

The choice of the ester protecting group, seemingly a minor detail, has profound implications for the overall cost-effectiveness of a multi-step synthesis, especially when transitioning from laboratory-scale experiments to kilogram- or ton-scale manufacturing.[2] This guide will focus on the tert-butyl ester and its comparison with the simpler methyl and ethyl esters.

The Contenders: A Head-to-Head Comparison

Featuretert-Butyl 9-bromononanoateMethyl 9-bromononanoateEthyl 9-bromononanoate
Structure Br-(CH₂)₈-COOC(CH₃)₃Br-(CH₂)₈-COOCH₃Br-(CH₂)₈-COOCH₂CH₃
Key Advantage High stability to basic and nucleophilic conditions.[3]Lower raw material cost.Lower raw material cost.
Key Disadvantage Higher raw material cost.Susceptible to basic hydrolysis.Susceptible to basic hydrolysis.
Deprotection Acid-catalyzed (e.g., TFA).[4]Base-catalyzed hydrolysis (e.g., NaOH, LiOH).Base-catalyzed hydrolysis (e.g., NaOH, LiOH).

Cost Analysis: Beyond the Price Tag

A comprehensive cost-effectiveness analysis extends beyond the initial purchase price of the reagents. It encompasses the entire manufacturing process, from raw material procurement to final product purification and waste disposal.

Raw Material Costs

The primary starting material for all three esters is 9-bromononanoic acid. The subsequent esterification step introduces the cost of the corresponding alcohol (methanol, ethanol, or tert-butanol/isobutylene).

CompoundSmall-Scale Price (USD)Bulk Price (Estimated USD/kg)
9-Bromononanoic Acid~$37/g[5]Request Quote
tert-Butyl 9-bromononanoate~$100/g[6]Request Quote
Methyl 9-bromononanoate£21/100mg ($265/g)[1]Request Quote
Ethyl 9-bromononanoate~$17/g[5]~$9.44/g (for 100g)[7]
Methanol-~$0.40 - $0.60
Ethanol-~$0.70 - $1.00
tert-Butanol-~$0.77 - $1.31[6][8]
Isobutylene-~$1.14 - $1.21[9]

Note: Small-scale prices are highly variable and for reference only. Bulk pricing is subject to negotiation with suppliers.

While methyl and ethyl alcohols are generally less expensive than tert-butanol or isobutylene, the overall contribution of the alcohol to the final cost of the esterified product must be considered in the context of the entire process.

Synthesis Efficiency and Process Considerations

The choice of esterification method significantly impacts the overall cost. For large-scale production, continuous processes are often favored over batch processes for their efficiency and consistency.[10]

Fischer Esterification , a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a cost-effective method for producing methyl and ethyl esters, especially when the alcohol can be used in large excess to drive the equilibrium.[2]

tert-Butylation presents unique challenges. Direct esterification with tert-butanol is often inefficient due to steric hindrance. Industrial-scale synthesis of tert-butyl esters typically involves the reaction of the carboxylic acid with isobutylene under acidic catalysis. This process requires specialized equipment to handle a gaseous reagent and careful temperature control to prevent polymerization of isobutylene.

The following diagram illustrates the general workflow for the synthesis of these esters:

Caption: General synthesis workflow for 9-bromononanoate esters.

Downstream Processing: The Hidden Costs

The cost of purification and waste disposal can be a significant portion of the total manufacturing cost.

  • Purification: Long-chain alkyl halides can be challenging to purify on a large scale. The choice of ester can influence the physical properties of the molecule, such as boiling point and solubility, which in turn affect the choice and cost of the purification method (e.g., distillation, crystallization).

  • Waste Disposal: Esterification reactions generate byproducts, and the choice of catalyst and workup procedure will determine the volume and nature of the waste streams. The cost of treating aqueous waste and disposing of solid waste can be substantial.[11]

The Deprotection Dilemma: A Critical Step in the Synthetic Route

The "cost-in-use" of a protecting group is heavily influenced by the ease and expense of its removal. The differing lability of tert-butyl, methyl, and ethyl esters is a primary consideration in their selection.

Deprotection of tert-Butyl Esters

The key advantage of the tert-butyl ester is its stability to a wide range of nucleophilic and basic conditions, providing orthogonal protection in complex syntheses.[3] Deprotection is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[4]

Experimental Protocol: TFA-mediated Deprotection of tert-Butyl 9-bromononanoate

  • Dissolve tert-Butyl 9-bromononanoate (1 equivalent) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.

  • Purify the resulting 9-bromononanoic acid by crystallization or chromatography.

While effective, the use of TFA on a large scale presents several challenges:

  • Cost: TFA is a relatively expensive reagent.

  • Corrosivity: TFA is highly corrosive, requiring specialized and costly equipment.

  • Waste: The neutralization and disposal of acidic waste streams add to the overall cost.

The by-product of the deprotection is the volatile and flammable gas isobutylene.

Deprotection of Methyl and Ethyl Esters

Methyl and ethyl esters are readily cleaved by base-catalyzed hydrolysis (saponification).

Experimental Protocol: Base-catalyzed Hydrolysis of Ethyl 9-bromononanoate

  • Dissolve Ethyl 9-bromononanoate (1 equivalent) in a mixture of methanol or ethanol and water.

  • Add a solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.1-1.5 equivalents).

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • After completion, cool the reaction mixture and acidify with aqueous HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain 9-bromononanoic acid.

This method is generally less expensive in terms of reagents (NaOH is significantly cheaper than TFA). However, it has its own set of considerations for large-scale synthesis:

  • Compatibility: The use of strong base may not be compatible with other functional groups in the molecule.

  • Workup: The workup involves handling large volumes of aqueous solutions and a filtration step, which can be time-consuming and labor-intensive at scale.

  • Waste: The process generates a significant amount of salt-containing aqueous waste that requires treatment.

The following diagram illustrates the decision-making process for choosing a deprotection strategy:

Deprotection_Strategy Start Ester Protecting Group tert_Butyl tert-Butyl Ester Start->tert_Butyl Methyl_Ethyl Methyl or Ethyl Ester Start->Methyl_Ethyl Acid_Deprotection Acidic Deprotection (e.g., TFA) tert_Butyl->Acid_Deprotection Base_Deprotection Basic Hydrolysis (e.g., NaOH) Methyl_Ethyl->Base_Deprotection Considerations_Acid Pros: - Orthogonal to base-labile groups Cons: - High reagent cost (TFA) - Corrosive - Acidic waste Acid_Deprotection->Considerations_Acid Considerations_Base Pros: - Low reagent cost (NaOH) Cons: - Not compatible with base-labile groups - Aqueous workup - Salt waste Base_Deprotection->Considerations_Base

Caption: Decision matrix for ester deprotection strategies.

Case Study: PROTAC Linker Synthesis

The synthesis of PROTACs often involves the coupling of a warhead, a linker, and an E3 ligase ligand. The linker frequently contains a protected carboxylic acid that is later used for amide bond formation. The choice of the ester protecting group for the linker is a critical decision in the process development.

Consider a hypothetical large-scale synthesis of a PROTAC where a derivative of 9-bromononanoic acid is used as a linker precursor.

  • Scenario 1: tert-Butyl 9-bromononanoate

    • Advantages: The tert-butyl ester would be stable during the initial steps of coupling the linker to the warhead, which might involve basic conditions or nucleophilic reagents.

    • Disadvantages: The final deprotection step would require the use of TFA, adding significant cost and operational complexity at a late stage in the synthesis of a high-value intermediate.

  • Scenario 2: Ethyl 9-bromononanoate

    • Advantages: The raw material is less expensive, and the final deprotection can be achieved with cheaper reagents.

    • Disadvantages: The ethyl ester might not be stable to all the reaction conditions used in the preceding steps. If an early-stage intermediate is sensitive to base, this protecting group strategy would be untenable.

The optimal choice depends on a holistic evaluation of the entire synthetic route.

Conclusion and Future Perspectives

The selection of an appropriate protecting group strategy is a multifaceted decision that extends far beyond simple chemical compatibility. For large-scale synthesis, a thorough cost-effectiveness analysis is paramount.

  • tert-Butyl 9-bromononanoate emerges as the superior choice when synthetic routes demand high stability towards basic and nucleophilic reagents, offering valuable orthogonality. However, its higher raw material cost and the expense and operational challenges associated with acidic deprotection must be carefully weighed.

  • Methyl and Ethyl 9-bromononanoate present a more economical option from a raw material and deprotection reagent standpoint. Their utility is maximized in synthetic pathways that are tolerant of basic conditions for deprotection and where the overall process can accommodate an aqueous workup.

The future of large-scale synthesis will likely see the development of more efficient and greener esterification and deprotection methods. The use of solid-supported catalysts, enzymatic processes, and continuous flow technologies holds the promise of reducing costs, minimizing waste, and improving the overall sustainability of pharmaceutical manufacturing.[5] As the demand for complex therapeutics like PROTACs and ADCs continues to grow, the strategic selection of seemingly simple building blocks like tert-Butyl 9-bromononanoate will remain a critical factor in their successful and cost-effective production.

References

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. Available from: [Link]

  • Two-stage hydrothermal process turns wastewater sludge into cleaner biofuel. EurekAlert!. Available from: [Link]

  • Energy and Capital Cost Reduction in Ester Transesterification Using an Optimized Reactive Distillation System with Prefractionation. NIH. Available from: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Synthesis of 9-oxononanoic acid, a precursor for biopolymers. PubMed. Available from: [Link]

  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. PubMed Central. Available from: [Link]

  • A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. ResearchGate. Available from: [Link]

  • Bifunctional reagents in organic synthesis. PubMed. Available from: [Link]

  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ResearchGate. Available from: [Link]

  • Tertiary Butyl Alcohol Prices Prices 2026 | Chart & Index. IMARC Group. Available from: [Link]

  • Esterification Pretreatment of Free Fatty Acid in Biodiesel Production, from Laboratory to Industry. UNL Digital Commons. Available from: [Link]

  • Synthesis of 9-Oxononanoic Acid, a Precursor for Biopolymers. ResearchGate. Available from: [Link]

  • Triarylamminium Radical Cation Facilitates the Deprotection of tert- Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry. ACS Publications. Available from: [Link]

  • Process Development and Control Strategy for an Efficient Large Scale Manufacturing Process. YouTube. Available from: [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. Available from: [Link]

  • Optimization of the Acid Value Reduction in High Free Fatty Acid Crude Palm Oil via Esterification with Different Grades of Ethanol for Batch and Circulation Processes. MDPI. Available from: [Link]

  • How Enzyme-Based Catalysts Could Reduce Production Costs and Improve Biodiesel Economics. The Green Energy Journal. Available from: [Link]

  • Energy-saving investigation of ester hydrolysis to alcohol by reaction extractive distillation process: From molecular insight to process integration. ResearchGate. Available from: [Link]

  • Isobutylene Price Trend, Chart, Index and Forecast. IMARC Group. Available from: [Link]

  • Ionic Liquid Functionalized Layered Double Hydroxides Achieve Near-Zero Wear on Steel–Steel Contacts. Langmuir. ACS Publications. Available from: [Link]

  • A Comparison of Costs of Biodiesel Production from Transesterication. ThaiScience. Available from: [Link]

  • Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. C&EN. Available from: [Link]

  • A Strategic Guide to Risk Mitigation in Drug Development Using Excipient Exclusion. Drug Development & Delivery. Available from: [Link]

  • Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. MDPI. Available from: [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. ResearchGate. Available from: [Link]

  • Comparative Analysis of Kinetic Parameters of Sustainable Branched Esters Obtained from Lauric Acid. American Chemical Society. Available from: [Link]

  • Optimization of Esterification in the Synthesis of Surfactants Feedstock from Polar Lipid Fraction of Crude Palm Oil. Iptek ITS. Available from: [Link]

  • Comparison of Chemical and Enzymatic Methods for the Transesterification of Waste Fish Oil Fatty Ethyl Esters with Different Alcohols. ACS Omega. Available from: [Link]

  • A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Semantic Scholar. Available from: [Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. Available from: [Link]

  • Recycled Lignocellulosic Resources for Circular Bioeconomy Applications: Heat-Treated Eucalyptus Fibers in Polyester Composites. MDPI. Available from: [Link]

  • 20.5.1.2.9 Synthesis of Esters from Carboxylic Acids and Derivatives (Update 2024). ResearchGate. Available from: [Link]

  • Polyethylene terephthalate. Wikipedia. Available from: [Link]

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Safety Operating Guide

Operational Guide: Safe Handling and Disposal of tert-Butyl 9-bromononanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not treat tert-butyl 9-bromononanoate as generic organic waste.

This compound (CAS: 135982-11-5) possesses two distinct chemical functionalities that dictate its disposal pathway: a terminal alkyl bromide and a tert-butyl ester . Improper disposal risks regulatory non-compliance (RCRA violations regarding halogenated solvents) and safety hazards (uncontrolled hydrolysis or alkylation).

Immediate Action Required:

  • Segregation: Must be disposed of in the Halogenated Organic Waste stream.

  • Prohibition: Never dispose of down the drain or in "General Organic" (Non-Halogenated) containers if your facility separates them.

  • Storage: Keep refrigerated (2-8°C) until disposal to prevent degradation.

Hazard Identification & Assessment

To ensure safety, you must understand the causality behind the protocols. This compound is not just a solvent; it is a reactive intermediate.

Hazard ClassSpecific RiskMechanism of Action
Alkylating Agent Skin/Respiratory SensitizationThe terminal bromide (

) is a good leaving group, making the molecule susceptible to nucleophilic attack by biological macromolecules (DNA/Proteins).
Combustible Liquid Fire HazardWhile high molecular weight reduces volatility, the tert-butyl ester group contributes to flammability. Treat as Class IIIB combustible.
Environmental Toxin Aquatic ToxicityLong aliphatic chains (C9) combined with halogens resist biodegradation and can bioaccumulate. Zero discharge to sewer.
Chemical Instability Gas EvolutionContact with strong acids can cleave the tert-butyl ester, releasing isobutylene gas, potentially pressurizing waste containers.

Waste Stream Classification

Regulatory compliance relies on accurate characterization. In the United States (under EPA RCRA regulations) and most international jurisdictions, this chemical falls under specific waste codes.

  • Primary Stream: Halogenated Organic Waste .

  • RCRA Status: While not explicitly P or U listed, it is often co-mingled with F-listed solvents (F001-F005) in a lab pack or bulk drum. If disposed of pure, it may require characterization for toxicity.

  • Halogen Load: High. (One bromine atom per molecule increases the "Halogenated" cost tier for disposal services).

Compatibility Matrix
  • Compatible: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Hexanes.

  • Incompatible (DO NOT MIX):

    • Strong Acids (Conc. HCl, H₂SO₄): Causes rapid hydrolysis and isobutylene gas evolution.

    • Strong Bases (NaOH, KOH): Causes saponification and heat generation.

    • Oxidizers: Potential for violent reaction.

Operational Disposal Protocol

Follow this self-validating workflow to ensure cradle-to-grave compliance.

Phase 1: Pre-Disposal Stabilization

If the chemical is in a reaction mixture:

  • Quench: Ensure any excess reactive reagents (e.g., lithium reagents, hydrides) in the mixture are fully quenched before transferring to waste.

  • Neutralize: Adjust pH to neutral (pH 6-8). Acidic waste containing tert-butyl esters can generate gas over time, bulging the drum.

Phase 2: Containerization
  • Select Container: Use a High-Density Polyethylene (HDPE) or Glass container. Avoid metal cans if the waste is potentially acidic (corrosion risk).

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: Write out "tert-Butyl 9-bromononanoate" (No abbreviations).

    • constituents: List "Alkyl Bromide" and "Esters".

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

Phase 3: Transfer & Storage
  • Secondary Containment: Place the waste bottle in a secondary tray to catch drips.

  • Segregation: Store in the Halogenated Waste satellite accumulation area.

  • Cap Management: Ensure the cap is vented if there is any doubt about ongoing hydrolysis/gas evolution.

Emergency Contingencies

Spill Response (Bench Scale < 500 mL)
  • Evacuate & Ventilate: Remove ignition sources.

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles. If aerosolized, use a respirator.

  • Containment: Do not use water. The compound is immiscible and will spread.

  • Absorption: Use vermiculite, dry sand, or a dedicated organic spill pad.

  • Disposal: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with tert-Butyl 9-bromononanoate."

First Aid
  • Skin Contact: Wash immediately with soap and water for 15 minutes. The lipophilic tail facilitates skin absorption; do not use solvents (ethanol/DMSO) to wash, as they enhance penetration.

  • Eye Contact: Rinse with water for 15 minutes. Seek medical attention.

Visualized Workflow

The following diagram illustrates the decision logic for disposing of tert-Butyl 9-bromononanoate.

DisposalWorkflow Start Waste Generation: tert-Butyl 9-bromononanoate CheckMix Is it mixed with other chemicals? Start->CheckMix Quench Perform Quench/Neutralization (Target pH 6-8) CheckMix->Quench Yes (Reactive) Classify Classify Waste Stream CheckMix->Classify No (Pure/Stable) Quench->Classify Halogenated Stream: HALOGENATED ORGANIC (Contains Bromine) Classify->Halogenated Correct Path NonHalo Stream: NON-HALOGENATED (General Organic) Classify->NonHalo PROHIBITED Container Select HDPE or Glass Container (Secondary Containment) Halogenated->Container Label Label: 'tert-Butyl 9-bromononanoate' Check: Toxic, Irritant Container->Label Pickup Schedule EHS Pickup Label->Pickup

Figure 1: Decision logic for the safe disposal of alkyl bromide esters. Note the critical segregation into the Halogenated stream.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 135982-11-5. PubChem.[1][2][3] [Link]

  • U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Sources

Navigating the Safe Handling of tert-Butyl 9-bromononanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of tert-Butyl 9-bromononanoate, a valuable building block in organic synthesis.

Understanding the Hazard Profile

Based on data from similar chemical structures, tert-Butyl 9-bromononanoate is anticipated to present the following hazards:

  • Skin and Eye Irritation: Direct contact with alkyl bromides can cause irritation, and in some cases, chemical burns.[1] Prolonged or repeated exposure may lead to dermatitis.

  • Respiratory Tract Irritation: Vapors or mists of related compounds may cause irritation to the respiratory system.[1]

  • Harmful if Swallowed: Ingestion of similar brominated organic compounds can be harmful.[2][3]

Given these potential hazards, a stringent adherence to appropriate personal protective equipment (PPE) and handling protocols is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling tert-Butyl 9-bromononanoate. The following table outlines the minimum required PPE and the rationale for its use.

PPE ComponentSpecificationsRationale
Eye Protection Chemical splash gogglesProtects against splashes and vapors that can cause serious eye irritation.
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact, which can cause irritation or burns.[1]
Body Protection Laboratory coatProtects skin and personal clothing from accidental spills.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodMinimizes the inhalation of potentially irritating vapors.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial to minimize exposure and ensure a safe working environment.

Pre-Operational Checklist:
  • Verify Equipment: Ensure a calibrated chemical fume hood is available and functioning correctly.

  • Assemble Materials: Gather all necessary glassware, reagents, and waste containers before commencing work.

  • Review Protocol: Familiarize yourself with the entire experimental procedure.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

Handling Procedure:
  • Transport with Care: When moving the container of tert-Butyl 9-bromononanoate, use a secondary container to mitigate the risk of spills.

  • Work in a Fume Hood: All manipulations of the compound should be performed within a certified chemical fume hood to prevent the release of vapors into the laboratory.

  • Avoid Inhalation: Handle the compound gently to minimize the generation of aerosols or vapors.

  • Prevent Contact: Use appropriate tools (e.g., spatulas, syringes) to handle the material and avoid direct contact with skin and eyes.

  • Clean Spills Immediately: In the event of a spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

The following diagram illustrates the recommended workflow for the safe handling of tert-Butyl 9-bromononanoate.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Pre-Operational Checklist Don_PPE Don Personal Protective Equipment Prep->Don_PPE Transport Transport to Fume Hood Don_PPE->Transport Manipulate Manipulate Compound Transport->Manipulate Decontaminate Decontaminate Glassware & Surfaces Manipulate->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: Safe Handling Workflow for tert-Butyl 9-bromononanoate.

Disposal Plan: Responsible Waste Management

Proper disposal of tert-Butyl 9-bromononanoate and any contaminated materials is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be disposed of as hazardous waste.[4][5][6]

Step-by-Step Disposal Protocol:

  • Segregate Waste: Collect all waste containing tert-Butyl 9-bromononanoate in a dedicated, clearly labeled, and sealed waste container. Do not mix with non-halogenated waste.[5][7]

  • Label Container: The waste container must be labeled as "Hazardous Waste: Halogenated Organic Liquid" and should list tert-Butyl 9-bromononanoate as a component.[7]

  • Store Securely: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the proper disposal of the hazardous waste.

This flowchart outlines the decision-making process for the disposal of materials contaminated with tert-Butyl 9-bromononanoate.

Start Waste Generated Is_Halogenated Is it a halogenated organic compound? Start->Is_Halogenated Halogenated_Waste Collect in dedicated halogenated waste container Is_Halogenated->Halogenated_Waste Yes Non_Halogenated_Waste Follow standard non-halogenated waste disposal protocol Is_Halogenated->Non_Halogenated_Waste No Label_Container Label container clearly Halogenated_Waste->Label_Container Store_Securely Store in designated area Label_Container->Store_Securely Contact_EHS Contact EHS for disposal Store_Securely->Contact_EHS

Caption: Disposal Decision Tree for tert-Butyl 9-bromononanoate Waste.

By adhering to these guidelines, researchers can confidently and safely handle tert-Butyl 9-bromononanoate, fostering a secure and productive laboratory environment.

References

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Carl Roth. tert-Butanol Safety Data Sheet. [Link]

  • Lanxess. Alkyl Bromides Product Safety Assessment. [Link]

  • Hazardous Waste Management. Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • PubChem. tert-Butyl 2-bromo-2-methylbutanoate. [Link]

  • Bucknell University. Waste Management. [Link]

  • Journal of Lipid Research. Synthesis of long-chain alkyl and alkenyl bromides. [Link]

  • PubChem. tert-Butyl acetate. [Link]

  • University of British Columbia. Organic Solvent Waste Disposal. [Link]

  • Wikipedia. tert-Butyl alcohol. [Link]

  • Google Patents.
  • PubChem. tert-Butyl 8-bromooctanoate. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • MDPI. Investigation of the Effect of Alkyl Chain Length on the Size and Distribution of Thiol-Stabilized Silver Nanoparticles for Proton Exchange Membrane Fuel Cell Applications. [Link]

  • PubChem. tert-Butyl 2-bromo-3-methylbutanoate. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.